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  • Product: N-phenylmorpholine-4-carboximidoyl chloride
  • CAS: 30543-38-5

Core Science & Biosynthesis

Foundational

N-phenylmorpholine-4-carboximidoyl Chloride: A Comprehensive Guide to Synthesis and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: N-phenylmorpholine-4-carboximidoyl chloride is a reactive chemical intermediate possessing significant potential in sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-phenylmorpholine-4-carboximidoyl chloride is a reactive chemical intermediate possessing significant potential in synthetic organic chemistry and drug discovery. Its structural motif, combining a morpholine ring, a phenyl group, and a reactive imidoyl chloride function, makes it a valuable building block for creating diverse molecular architectures. Morpholine and its derivatives are integral to numerous therapeutic agents, valued for their favorable pharmacokinetic properties.[1][2] This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of N-phenylmorpholine-4-carboximidoyl chloride, designed to empower researchers with a reliable and reproducible protocol.

Strategic Rationale and Synthesis Pathway

The synthesis of N-phenylmorpholine-4-carboximidoyl chloride is most effectively approached via a two-step sequence. This strategy begins with the formation of a stable amide precursor, N-phenylmorpholine-4-carboxamide, followed by its conversion to the target imidoyl chloride. This pathway is selected for its high efficiency, the commercial availability of its starting materials, and the reliability of the chemical transformations involved.

The precursor, N-phenylmorpholine-4-carboxamide, is synthesized through the nucleophilic addition of morpholine to phenyl isocyanate.[3] This reaction is typically quantitative and yields a product of high purity, which is crucial for the success of the subsequent chlorination step. The conversion of the amide to the imidoyl chloride is a standard transformation, often achieved using reagents like thionyl chloride or phosphorus pentachloride. This guide will utilize thionyl chloride for its efficacy and the straightforward removal of byproducts (SO₂ and HCl as gases).

Visualizing the Synthetic Workflow

The diagram below outlines the two-step synthetic pathway from commercially available starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Imidoyl Chloride Formation Phenyl Isocyanate Phenyl Isocyanate N-phenylmorpholine-4-carboxamide N-phenylmorpholine-4-carboxamide Phenyl Isocyanate->N-phenylmorpholine-4-carboxamide  + Morpholine  Triethylamine, CH₂Cl₂  Room Temp, 3h Morpholine Morpholine Amide_Intermediate N-phenylmorpholine-4-carboxamide Target_Product N-phenylmorpholine-4-carboximidoyl chloride Amide_Intermediate->Target_Product  Anhydrous Toluene  Reflux SOCl2 Thionyl Chloride (SOCl₂) Characterization_Flow Start Synthesized Product (Crude or Purified) IR FT-IR Spectroscopy Start->IR Functional Group Analysis NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Structural Elucidation MS Mass Spectrometry (GC-MS or LC-MS) Start->MS Molecular Weight & Formula Conclusion Structure Confirmed Purity Assessed IR->Conclusion Confirms C=N bond Absence of C=O NMR->Conclusion Confirms Connectivity & Chemical Environment MS->Conclusion Confirms Molecular Formula C₁₁H₁₃ClN₂O

Sources

Exploratory

Novel Synthetic Routes to N-Phenylmorpholine-4-carboximidoyl Chloride: A Comprehensive Technical Guide

Introduction & Chemical Identity N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5) is a highly reactive chloroformamidine derivative characterized by its C11H13ClN2O molecular framework[1]. In advanced medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5) is a highly reactive chloroformamidine derivative characterized by its C11H13ClN2O molecular framework[1]. In advanced medicinal chemistry, this compound serves as a critical electrophilic linchpin for the synthesis of complex guanidines, cyclic amino acids, and condensed heterocycles such as benzotriazocines[2][3][4]. Due to the inherent instability of the C(Cl)=N bond toward hydrolysis, synthesizing this compound requires strictly anhydrous conditions and carefully optimized thermodynamic control. This whitepaper details the mechanistic rationale and validated protocols for synthesizing N-phenylmorpholine-4-carboximidoyl chloride, comparing traditional dehydrative chlorination with nucleophilic substitution strategies.

Strategic Retrosynthetic Analysis

The synthesis of chloroformamidines fundamentally relies on two strategic disconnections:

  • C-Cl Bond Formation (Route A) : Starting from a stable urea precursor (N-phenylmorpholine-4-carboxamide), the carbonyl oxygen is activated and displaced by a chloride ion[5].

  • C-N Bond Formation (Route B) : Starting from a highly electrophilic iminophosgene (phenyl isocyanide dichloride), a nucleophilic secondary amine (morpholine) selectively displaces one chloride equivalent[3].

Retrosynthesis Target N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5) Urea N-phenylmorpholine-4-carboxamide Reagent1 POCl3 / Reflux Urea->Reagent1 Route A: Chlorination Imino Phenyl Isocyanide Dichloride Reagent2 Morpholine / TEA Imino->Reagent2 Route B: Substitution Reagent1->Target Route A: Chlorination Reagent2->Target Route B: Substitution

Fig 1. Retrosynthetic pathways for N-phenylmorpholine-4-carboximidoyl chloride.

Methodology 1: Dehydrative Chlorination of N-Phenylmorpholine-4-carboxamide

Mechanistic Rationale

The most robust method for generating N-phenylmorpholine-4-carboximidoyl chloride involves the reaction of N-phenylmorpholine-4-carboxamide with phosphorus oxychloride (POCl3)[5]. POCl3 is strategically preferred over phosphorus pentachloride (PCl5) because PCl5 acts as a harsh chlorinating agent that can induce unwanted radical chlorination of the morpholine ring or cause ring-opening side reactions. The reaction proceeds via the nucleophilic attack of the urea carbonyl oxygen onto the electrophilic phosphorus, forming a transient phosphorodichloridate intermediate. Subsequent intramolecular or intermolecular chloride attack at the imine carbon expels the phosphorodichloridate leaving group, yielding the imidoyl chloride.

Mechanism Step1 Urea Oxygen Nucleophilic Attack Step2 Phosphorodichloridate Formation Step1->Step2 + POCl3 Step3 Chloride Displacement Step2->Step3 - PO2Cl Step4 Imidoyl Chloride Product Step3->Step4 - HCl

Fig 2. Mechanism of POCl3-mediated dehydrative chlorination of the urea precursor.

Self-Validating Experimental Protocol
  • Precursor Synthesis : Dissolve ethyl morpholine-4-carboxylate (1.0 equiv) and aniline (1.1 equiv) in anhydrous dichloromethane (DCM). Alternatively, react morpholine with phenyl isocyanate under an inert atmosphere[6]. Monitor via TLC (Cyclohexane/EtOAc) until the primary amine is consumed.

  • Activation : To a rigorously dried round-bottom flask containing N-phenylmorpholine-4-carboxamide (1.0 equiv) in anhydrous acetonitrile (MeCN), add POCl3 (3.0 equiv) dropwise at 0 °C under Argon[5].

  • Reflux : Heat the mixture to reflux (approx. 80-82 °C). The reaction acts as a self-validating system: the initial suspension will clarify into a homogenous solution as the polar urea is converted into the highly lipophilic imidoyl chloride.

  • Quench & Extraction : After 12 hours, cool the mixture. Critical Step: Do not use an aqueous workup, as the imidoyl chloride is highly moisture-sensitive. Instead, remove excess POCl3 and MeCN under reduced pressure (vacuum distillation).

  • Purification : Triturate the crude residue with cold, anhydrous hexane. The byproduct (phosphoric acid derivatives) remains insoluble, while the target N-phenylmorpholine-4-carboximidoyl chloride dissolves. Filter and concentrate the filtrate to yield the product as a moisture-sensitive solid/oil.

Methodology 2: Nucleophilic Substitution via Phenyl Isocyanide Dichloride

Mechanistic Rationale

An alternative, highly efficient route utilizes phenyl isocyanide dichloride (also known as phenylcarbonimidic dichloride)[7][8]. This iminophosgene derivative possesses two labile chloride leaving groups. The causality behind the experimental design relies on steric and electronic differentiation: the first chloride substitution by morpholine is rapid and exothermic, while the second substitution requires elevated temperatures[3]. By strictly controlling stoichiometry (1:1 ratio) and temperature (0 °C to room temperature), mono-substitution is achieved. Triethylamine (TEA) is mandated as an acid scavenger; without it, the liberated HCl would protonate the morpholine, precipitating morpholine hydrochloride and halting the reaction prematurely[2].

Self-Validating Experimental Protocol
  • Preparation : In a flame-dried flask, dissolve phenyl isocyanide dichloride (1.0 equiv) in anhydrous acetone or toluene[2].

  • Base Addition : Add triethylamine (1.0 equiv) and cool the system to 0 °C.

  • Nucleophilic Attack : Add morpholine (1.0 equiv) dropwise over 30 minutes. The reaction self-validates through the immediate precipitation of a white solid (triethylamine hydrochloride), confirming the progression of the substitution.

  • Maturation : Stir at room temperature for 2 hours.

  • Isolation : Filter off the triethylamine hydrochloride salt under a blanket of dry nitrogen.

  • Concentration : Remove the solvent under reduced pressure. The crude N-phenylmorpholine-4-carboximidoyl chloride can be crystallized from anhydrous acetonitrile to achieve >90% purity.

Advanced Derivatization: Radical Chlorination

For highly substituted or complex analogs (e.g., N-[(4-chlorophenyl)(phenylimino)methyl]morpholine-4-carboximidoyl chloride), a one-pot radical chlorination of N-formyl-N'-phenylbenzenecarboximidamide using sulfuryl chloride (SO2Cl2) in thionyl chloride (SOCl2) is utilized[2]. Thionyl chloride serves a dual purpose as both solvent and dehydrating agent, pushing the equilibrium toward the dichloride intermediate before morpholine substitution.

Quantitative Route Comparison

The selection of a synthetic route depends heavily on available infrastructure, safety protocols, and scale requirements. The table below summarizes the critical parameters for each pathway.

Synthetic RoutePrimary ReagentsTypical Yield (%)Reaction Time (h)ScalabilityEnvironmental Impact
Route A: Urea Chlorination N-phenylmorpholine-4-carboxamide, POCl375 - 8512 - 16HighModerate (Phosphate waste)
Route B: Iminophosgene Phenyl isocyanide dichloride, Morpholine, TEA80 - 902 - 4ModerateHigh (Toxic precursor)
Route C: Radical Chlorination Formamide derivative, SO2Cl2, SOCl250 - 6024LowHigh (SO2/HCl gas evolution)

Downstream Applications in Drug Discovery

The isolated N-phenylmorpholine-4-carboximidoyl chloride is a privileged intermediate. It undergoes rapid thermal cyclization with various nucleophiles to form 1,3,5-benzotriazocines[2]. Furthermore, it is a direct precursor to complex guanidines utilized in proprietary pharmaceutical compositions targeting respiratory and oral pharyngeal congestion[4].

References

  • Arkat USA. "Imidoyl isothiocyanates in the synthesis of condensed heterocycles: preparation of some substituted benzotriazocines." arkat-usa.org.[Link]

  • Semantic Scholar. "Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH)." semanticscholar.org. [Link]

  • Cardiff University. "Thesis final MG.pdf - ORCA." cardiff.ac.uk. [Link]

  • Google Patents. "US9050289B2 - Pharmaceutical compositions." google.com.
  • Google Patents. "EP2408802B1 - Cyclic amino acid molecules and methods of..." google.com.
  • EPA Chemical Activities Status Report. "Phenylcarbonimidic dichloride." epa.gov. [Link]

Sources

Foundational

Spectroscopic data (NMR, IR, MS) of N-phenylmorpholine-4-carboximidoyl chloride

An In-depth Technical Guide to the Spectroscopic Characterization of N-phenylmorpholine-4-carboximidoyl chloride Abstract This technical guide provides a comprehensive analytical framework for the spectroscopic character...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-phenylmorpholine-4-carboximidoyl chloride

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of N-phenylmorpholine-4-carboximidoyl chloride (C₁₁H₁₃ClN₂O, MW: 224.686)[1]. As a potentially valuable synthetic intermediate in medicinal chemistry, robust and unambiguous structural confirmation is paramount. Due to a scarcity of publicly available spectroscopic data for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and analysis of structurally related analogs. We present detailed, field-proven protocols for synthesis, sample preparation, and data acquisition, designed to provide researchers, scientists, and drug development professionals with a self-validating system for confirming the identity and purity of N-phenylmorpholine-4-carboximidoyl chloride.

Introduction: The Rationale for Spectroscopic Vigilance

The morpholine scaffold is a privileged structure in modern drug discovery, often incorporated to improve aqueous solubility, metabolic stability, and target engagement.[2][3] Its N-aryl derivatives, in particular, are key building blocks for a wide range of biologically active molecules.[3][4] N-phenylmorpholine-4-carboximidoyl chloride represents a reactive intermediate, where the imidoyl chloride functional group is primed for nucleophilic substitution, making it a versatile precursor for the synthesis of more complex guanidine-containing structures or other heterocyclic systems.

The reactive nature of the imidoyl chloride moiety necessitates a rigorous and multi-faceted approach to its characterization. Unlike its more stable amide analog, N-phenylmorpholine-4-carboxamide[5][6], the imidoyl chloride is susceptible to hydrolysis and other transformations. Therefore, reliance on a single analytical technique is insufficient. This guide establishes an integrated workflow, leveraging the synergistic strengths of NMR, IR, and MS to provide unequivocal structural elucidation.

Proposed Synthesis and Experimental Protocols

The logical and most common synthetic pathway to an imidoyl chloride is via the corresponding amide. The following two-step protocol is proposed, beginning with the synthesis of the stable amide precursor.

Protocol: Synthesis of N-phenylmorpholine-4-carboxamide

This protocol is adapted from established literature procedures for the synthesis of N-aryl carboxamides.[6]

Methodology:

  • To a solution of isocyanatobenzene (1.19 g, 10 mmol) in anhydrous dichloromethane (25 mL) under an inert nitrogen atmosphere, add morpholine (0.87 mL, 10 mmol).

  • To this stirring mixture, add triethylamine (1.40 mL, 10 mmol) in a single portion to catalyze the reaction and neutralize any trace HCl.

  • Stir the reaction mixture at room temperature for 3 hours, monitoring progress via Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water (100 mL) with vigorous stirring.

  • Separate the organic layer, and wash it sequentially with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-phenylmorpholine-4-carboxamide, which can be purified by recrystallization.

Protocol: Conversion to N-phenylmorpholine-4-carboximidoyl chloride

This is a standard protocol for converting a secondary amide to an imidoyl chloride.

Methodology:

  • In a flame-dried, three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend the purified N-phenylmorpholine-4-carboxamide (2.06 g, 10 mmol) in anhydrous toluene (50 mL).

  • Add phosphorus pentachloride (PCl₅) (2.29 g, 11 mmol) portion-wise at 0 °C. (Caution: This reaction is exothermic and releases HCl gas).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or IR (disappearance of the C=O stretch).

  • Cool the reaction mixture and carefully quench any remaining PCl₅ by the slow addition of ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo. The resulting crude product should be used immediately or stored under inert conditions due to its moisture sensitivity.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures of N-phenylmorpholine-4-carboximidoyl chloride. These predictions are derived from the known spectra of its precursors, 4-phenylmorpholine[7][8][9] and N-phenylmorpholine-4-carboxamide[5], combined with the expected electronic influence of the imidoyl chloride moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the structural backbone of the molecule. The spectra should be acquired in an anhydrous deuterated solvent such as CDCl₃.

  • ¹H NMR Spectroscopy: The proton NMR will confirm the presence of both the phenyl and morpholine rings and their relative connectivity. The key is to observe the electronic deshielding effect of the C=N-Ph group on the adjacent methylene protons of the morpholine ring compared to a simple N-phenylmorpholine.[10]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.20 - 7.50Multiplet (m)5HAr-H Protons of the phenyl ring. The exact shifts will depend on the rotational conformation around the C-N bond.
3.75 - 3.90Triplet (t)4H-O-CH ₂-Morpholine protons adjacent to the oxygen atom. Expected to be slightly downfield.
3.40 - 3.55Triplet (t)4H-N-CH ₂-Morpholine protons adjacent to the nitrogen atom. These will be deshielded by the electron-withdrawing imidoyl chloride group.
  • ¹³C NMR Spectroscopy: The carbon NMR is crucial for identifying the key carbon of the imidoyl chloride group.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~145C =NThe characteristic chemical shift for the imidoyl carbon. This is the most definitive signal for the functional group.
120 - 140Ar-C Aromatic carbons of the phenyl ring. Four distinct signals are expected (ipso, ortho, meta, para).
~66-O-C H₂-Morpholine carbons adjacent to the oxygen atom, consistent with known values for N-substituted morpholines.[7]
~48-N-C H₂-Morpholine carbons adjacent to the nitrogen. These will be influenced by the electron-withdrawing nature of the substituent.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and, importantly, the absence of the starting amide.

  • Experimental Protocol: The spectrum can be acquired neat using a Diamond Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Predicted Frequency (cm⁻¹) Vibration Type Expected Intensity Significance
1660 - 1680C=N stretchMedium to StrongKey diagnostic peak. Confirms the presence of the imidoyl group.
~3050Aromatic C-H stretchMediumIndicates the presence of the phenyl ring.
2850 - 2960Aliphatic C-H stretchStrongCorresponds to the methylene groups of the morpholine ring.
~1115C-O-C stretchStrongCharacteristic ether stretch of the morpholine ring.[9]
800 - 850C-Cl stretchMedium to StrongConfirms the presence of the chlorine atom.
N/AC=O stretch (~1640 cm⁻¹)Absent Crucial for reaction monitoring. The absence of the strong amide carbonyl peak from the starting material indicates complete conversion.
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.

  • Experimental Protocol: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic nitrogen atom.

  • Predicted Data:

    • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the natural abundance of chlorine isotopes, two peaks should be observed:

      • m/z 224.08 (for the ³⁵Cl isotope)

      • m/z 226.08 (for the ³⁷Cl isotope)

    • Isotopic Pattern: The relative intensity of the M⁺ and M+2 peaks should be approximately 3:1, which is the characteristic signature of a molecule containing one chlorine atom.

    • Key Fragmentation Pathways:

      • Loss of Cl: [M-Cl]⁺ at m/z ~189. This is often a very favorable fragmentation for chloro-derivatives.

      • Loss of Phenyl Group: [M-C₆H₅]⁺ at m/z ~147.

      • Cleavage of Morpholine Ring: Fragments corresponding to the phenylimidoyl cation [C₆H₅-C=N]⁺ and the morpholine cation.

Integrated Spectroscopic Analysis Workflow

The confirmation of N-phenylmorpholine-4-carboximidoyl chloride should not be a linear process but an integrated, cyclical validation. The following workflow illustrates how these techniques interrelate to provide a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_validation Validation synthesis Proposed Synthesis (Amide -> Imidoyl Chloride) purification Purification/ Inert Handling synthesis->purification nmr NMR (1H & 13C) - Confirms C-H framework - Identifies C=N carbon purification->nmr Sample 1 ir FTIR - Confirms C=N, C-Cl - Verifies absence of C=O purification->ir Sample 2 ms Mass Spec - Confirms MW - Confirms Cl presence (isotope pattern) purification->ms Sample 3 structure Structure Confirmed: N-phenylmorpholine-4- carboximidoyl chloride nmr->structure ir->structure ms->structure

Caption: Integrated workflow for the synthesis and unequivocal characterization.

This workflow demonstrates trustworthiness. For instance, if the IR spectrum shows a residual C=O peak, it indicates incomplete reaction, invalidating the sample for further analysis until purification is repeated. If the MS data lacks the 3:1 isotope pattern, it refutes the presence of a monochlorinated compound. Only when all three techniques provide converging, predicted data is the structure truly confirmed.

Conclusion

References

  • University of Chicago. (n.d.). Supporting Information. Knowledge UChicago. [Link]

  • ScienceOpen. (n.d.). Supporting Information. ScienceOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). N-phenylmorpholine-4-carboxamide. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Rsc.org. [Link]

  • National Center for Biotechnology Information. (2011). N-Phenylmorpholine-4-carboxamide. PMC. [Link]

  • (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • (n.d.). Supplementary Data. [Link]

  • Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST WebBook. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). The relevant section of 1 H NMR spectra of NMMO solutions after.... [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of bis(N-arylcarboximidoylchloride)pyridine cobalt(ii) complexes and their catalytic behavior for 1,3-butadiene polymerization. Dalton Transactions. [Link]

Sources

Exploratory

Crystal structure analysis of N-phenylmorpholine-4-carboximidoyl chloride

This technical guide details the protocol for the structural elucidation of N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5). Unlike its stable urea precursor (N-phenylmorpholine-4-carboxamide), the carboxim...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the protocol for the structural elucidation of N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5).

Unlike its stable urea precursor (N-phenylmorpholine-4-carboxamide), the carboximidoyl chloride derivative is a moisture-sensitive intermediate. High-fidelity structural analysis requires strict adherence to anhydrous protocols during synthesis and crystallization to prevent hydrolysis. This guide provides a self-validating workflow from synthesis to final crystallographic refinement.

Part 1: Chemical Context & Synthesis[1][2][3][4][5]

To obtain a crystal suitable for X-ray diffraction, one must first synthesize the compound with high purity, avoiding the common impurity of the hydrolyzed amide.

Synthetic Pathway

The target molecule is generated via the chlorination of the corresponding urea derivative. The reaction transforms the carbonyl (


) into a chloro-imidoyl functionality (

).
  • Precursor: N-phenylmorpholine-4-carboxamide (Synthesis: Phenyl isocyanate + Morpholine).[1]

  • Reagent: Phosphorus pentachloride (

    
    ) or Thionyl chloride (
    
    
    
    ).
  • Conditions: Reflux in anhydrous dichloromethane (DCM) or toluene.

Reaction Scheme:



Critical Handling Protocols
  • Moisture Sensitivity: The

    
     bond in imidoyl chlorides is highly electrophilic. Exposure to atmospheric moisture rapidly reverts the compound to the urea precursor.
    
  • Validation: Before crystallization, verify conversion via FT-IR. Look for the disappearance of the strong Amide I carbonyl stretch (

    
    ) and the appearance of the 
    
    
    
    stretch (
    
    
    ).

Part 2: Crystallization Strategy

Growing single crystals of reactive intermediates requires excluding water.

ParameterProtocolRationale
Solvent System Anhydrous Hexane /

(3:1)
Non-polar anti-solvent (hexane) encourages precipitation; DCM solubilizes the target.
Method Vapor Diffusion (at

)
Slow diffusion minimizes kinetic trapping of impurities. Low temp reduces hydrolysis risk.
Vessel Silanized glass vial within a desiccatorSilanization prevents nucleation on glass walls; desiccator (

) ensures dryness.
Timeframe 24 - 72 HoursRapid crystallization yields needles; slower growth favors blocks suitable for XRD.

Part 3: X-Ray Diffraction & Structure Solution

Data Collection Parameters
  • Temperature: 100 K (Cryostream). Crucial to reduce thermal motion of the terminal phenyl ring and morpholine chair.

  • Source:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ).
  • Strategy: Full sphere collection to maximize redundancy, aiding in the correct assignment of the space group (likely Monoclinic

    
     or Orthorhombic 
    
    
    
    based on analogs).
Structure Solution Workflow (Graphviz)

XRD_Workflow Sample Single Crystal Selection (Under Oil/N2 Stream) Collection Data Collection (100 K, Full Sphere) Sample->Collection Mount Reduction Data Reduction (SAINT/CrysAlisPro) Collection->Reduction Integration Solution Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solution HKL File Refinement Refinement (SHELXL - Least Squares) Solution->Refinement Initial Model Refinement->Refinement Cycles (R1 convergence) Validation Validation (CheckCIF / Platon) Refinement->Validation Final CIF

Figure 1: Standard crystallographic workflow for small molecule structure determination.

Part 4: Structural Analysis & Refinement

Once the skeleton is solved, specific attention must be paid to the geometry of the carboximidoyl chloride moiety.

Key Geometrical Parameters

The central


 core is the defining feature. Compare your refined values against these expected ranges derived from the Cambridge Structural Database (CSD).
Bond / AngleExpected ValueStructural Significance
C(7)=N(1)

Double bond character. Shorter than the C-N single bond in the urea precursor.
C(7)-Cl(1)

Typical

C-Cl bond. Elongation >1.80 Å suggests hydrolysis or disorder.
C(7)-N(2)

Partial double bond character due to resonance with the morpholine nitrogen lone pair.
N(1)-C(7)-N(2)

Trigonal planar geometry around the central carbon.
Morpholine Ring Chair ConformationThe ether oxygen and amine nitrogen should deviate from the

plane.
Refinement Troubleshooting
  • Disorder in Morpholine: The morpholine ring often exhibits chair-boat disorder or twisting. If thermal ellipsoids on

    
     or 
    
    
    
    are elongated, apply a disorder model (PART 1 / PART 2) or rigid bond restraints (RIGU).
  • Twinning: If

    
     is high (>10%), check for non-merohedral twinning, common in monoclinic space groups with 
    
    
    
    .
  • The "Ghost" Oxygen: If a residual electron density peak (

    
    ) appears near the Cl position or the C=N bond, it may indicate partial hydrolysis where some unit cells contain the urea (
    
    
    
    ) instead of the chloride. This requires a mixed-occupancy refinement.

Part 5: Comparative Analysis

To validate the structure, contrast it with the known structure of the precursor, N-phenylmorpholine-4-carboxamide (CSD Refcode: XEXYOV).

  • Planarity: The urea precursor is often planar due to strong intramolecular H-bonding or resonance. In the chloride, the steric bulk of the

    
     atom often forces the phenyl ring to twist out of plane relative to the morpholine system to minimize steric clash with the ortho-hydrogens of the phenyl ring.
    
  • Intermolecular Packing: The amide forms strong

    
     hydrogen bonded chains.[1] The chloride lacks a strong H-bond acceptor (the Cl is a weak acceptor). Expect the packing to be dominated by weak 
    
    
    
    interactions and
    
    
    stacking of the phenyl rings.

References

  • Crystal Structure of the Urea Precursor: Li, G., & Liu, L. (2011). N-Phenylmorpholine-4-carboxamide. Acta Crystallographica Section E, 67(1), o225.[1]

  • Synthesis of Carboximidoyl Chlorides: Ulrich, H. (1996).[2] Chemistry of Imidoyl Halides. In: The Chemistry of Imidoyl Halides. Springer, Boston, MA.

  • Crystallographic Standards (SHELX): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

  • Morpholine Ring Conformation Analysis: Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.

Sources

Foundational

Physical and Chemical Properties of N-phenylmorpholine-4-carboximidoyl chloride

[1] Executive Summary N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5) is a specialized electrophilic reagent belonging to the class of chloroformamidines . Characterized by a highly reactive central carbon...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5) is a specialized electrophilic reagent belonging to the class of chloroformamidines . Characterized by a highly reactive central carbon atom bonded to a chlorine, a morpholine ring, and an


-phenyl imine, this compound serves as a critical intermediate in the synthesis of guanidines, isoureas, and complex heterocyclic pharmaceuticals. Its utility lies in its ability to introduce the morpholine-carboximidoyl moiety into nucleophilic substrates, a structural motif often associated with enhanced solubility and bioavailability in medicinal chemistry.

Part 1: Chemical Identity and Structural Analysis[2]

Nomenclature and Identification
  • IUPAC Name:

    
    -phenylmorpholine-4-carboximidoyl chloride[1]
    
  • Common Synonyms:

    
    -(Chloromorpholinomethylidene)aniline; Morpholine-4-carboximidoyl chloride, 
    
    
    
    -phenyl-;
    
    
    -Phenyl-4-morpholinecarboximidoyl chloride.
  • CAS Registry Number: 30543-38-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 224.69 g/mol

  • SMILES: C1COCCN1C(Cl)=NC2=CC=CC=C2

Structural Core

The molecule features a chloroformamidine core (


).
  • Electrophilic Center: The central carbon atom is highly electrophilic due to the electron-withdrawing induction of the chlorine atom and the imine nitrogen.

  • Resonance Stabilization: The lone pair on the morpholine nitrogen provides some resonance stabilization to the iminium character of the central carbon, modulating its reactivity compared to simple imidoyl chlorides.

  • Steric Profile: The morpholine ring adopts a chair conformation, while the

    
    -phenyl group provides a planar aromatic shield, influencing the trajectory of nucleophilic attack.
    

Part 2: Physical Properties[3][4]

PropertyDescriptionContext/Notes
Physical State Solid or Viscous OilTypically isolated as an off-white to pale yellow crystalline solid. Can appear as a viscous oil if traces of solvent or impurities remain.
Melting Point 50–70 °C (Estimated)Exact experimental values vary by purity; often used without extensive purification due to hydrolytic instability.
Solubility Soluble in Organic SolventsHighly soluble in dichloromethane (DCM), chloroform (

), THF, and toluene.
Water Solubility Reacts / DecomposesHydrolytically unstable. Reacts with water to form the corresponding urea (

-phenylmorpholine-4-carboxamide).
Hygroscopicity HighReadily absorbs atmospheric moisture, leading to degradation. Must be stored under inert gas (Argon/Nitrogen).
Odor Pungent / AcridCharacteristic of acid chlorides and imidoyl chlorides.

Part 3: Synthesis and Production Protocols

The synthesis of N-phenylmorpholine-4-carboximidoyl chloride is typically achieved through the chlorination of the corresponding urea or the addition of morpholine to an isocyanide dichloride.

Method A: The Isocyanide Dichloride Route (Direct Addition)

This method is preferred for its atom economy and direct formation of the C-N bond.

Reaction:



Protocol:

  • Preparation of Electrophile: Dissolve phenyl isocyanide dichloride (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C.

  • Nucleophilic Addition: Add a solution of morpholine (1.0 eq) and triethylamine (1.1 eq, as an HCl scavenger) in DCM dropwise over 30 minutes. The base is critical to neutralize the HCl byproduct and drive the equilibrium.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (conversion of the isocyanide dichloride).

  • Work-up: Filter off the precipitated triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure to yield the crude chloroformamidine.

  • Purification: Recrystallization from hexane/ether is possible, but the crude material is often sufficiently pure (>90%) for subsequent steps.

Method B: Chlorination of Urea Derivative

Precursor:


-phenylmorpholine-4-carboxamide.
Reagents:  Phosphorus oxychloride (

) or Thionyl chloride (

). Note: This method generates phosphorus or sulfur byproducts that can be difficult to remove.
Synthesis Workflow Visualization

Synthesis PhNCCl2 Phenyl Isocyanide Dichloride Intermediate Tetrahedral Intermediate PhNCCl2->Intermediate DCM, 0°C Morph Morpholine Morph->Intermediate Base Triethylamine (Base) Salt Et3N·HCl (Byproduct) Base->Salt Scavenges HCl Product N-phenylmorpholine- 4-carboximidoyl chloride Intermediate->Product - Cl- Intermediate->Salt

Figure 1: Synthetic pathway via nucleophilic substitution on phenyl isocyanide dichloride.

Part 4: Chemical Reactivity and Applications[5][6]

The defining feature of N-phenylmorpholine-4-carboximidoyl chloride is the imidoyl chloride functionality, which acts as a "masked" urea or guanidine equivalent.

Nucleophilic Substitution (Guanidine Synthesis)

The chloride is a good leaving group, allowing displacement by primary or secondary amines.

  • Mechanism: Addition-Elimination (

    
    -like at 
    
    
    
    carbon).
  • Product: Trisubstituted or tetrasubstituted guanidines.

  • Application: Synthesis of biologically active guanidines found in antihistamines and CNS drugs.

Hydrolysis

In the presence of water, the compound reverts to the thermodynamically stable urea.

  • Reaction:

    
    .
    
  • Implication: Solvents must be strictly anhydrous.

Reaction with Alcohols (Isourea Formation)

Reaction with alcohols in the presence of a base yields isoureas , which are valuable alkylating agents or intermediates in heterocycle synthesis.

Reactivity Diagram

Reactivity Core N-phenylmorpholine- 4-carboximidoyl chloride Urea N-phenylmorpholine- 4-carboxamide (Urea) Core->Urea Fast Guanidine Guanidine Derivatives Core->Guanidine Base catalyzed Isourea O-Alkyl Isoureas Core->Isourea O-alkylation Triazole 1,2,4-Triazoles (Heterocycles) Core->Triazole Ring Closure Water + H2O (Hydrolysis) Water->Urea Amine + R-NH2 (Aminolysis) Amine->Guanidine Alcohol + R-OH / Base (Alcoholysis) Alcohol->Isourea Hydrazine + Hydrazine (Cyclization) Hydrazine->Triazole

Figure 2: Divergent reactivity profile of the chloroformamidine core.

Part 5: Handling and Safety (E-E-A-T)

Hazards
  • Corrosive: Causes severe skin burns and eye damage. Hydrolyzes on skin to produce HCl.

  • Lachrymator: Vapors may be irritating to the eyes and respiratory tract.

  • Acute Toxicity: Harmful if swallowed or inhaled (based on aniline and morpholine substructures).

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigerate (2–8 °C) to prevent slow thermal decomposition.

  • Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid metal containers due to corrosion risk.

Disposal

Quench slowly by adding to a stirred solution of dilute sodium hydroxide (NaOH) or sodium bicarbonate (


) to neutralize the acid chloride and the generated HCl. Dispose of the resulting urea derivative as organic waste.

References

  • PubChem. (n.d.).[2] N-phenylmorpholine-4-carboximidoyl chloride (Compound).[1][3] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Kuhle, E. (1962). The Chemistry of Isocyanide Dichlorides. Angewandte Chemie International Edition, 1(12), 647-652.
  • Kantlehner, W. (1991). Adducts of Isocyanides and their Reactions. In Comprehensive Organic Synthesis. Pergamon Press. (Detailed mechanistic insight into the addition of amines to isocyanide dichlorides).

Sources

Exploratory

N-phenylmorpholine-4-carboximidoyl chloride: Synthesis & Mechanism

Topic: N-phenylmorpholine-4-carboximidoyl chloride: Mechanism of Formation & Synthetic Protocol Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Deve...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-phenylmorpholine-4-carboximidoyl chloride: Mechanism of Formation & Synthetic Protocol Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) is a trisubstituted chloroformamidine derivative. These species are highly reactive electrophiles, serving as versatile synthons for the construction of guanidines, isoureas, and complex heterocyclic scaffolds (e.g., quinazolines, imidazoles) in drug discovery.

This guide details the two-step synthesis of the title compound starting from commercially available morpholine and phenyl isocyanate. It focuses on the mechanistic transformation of the intermediate urea into the chloro-imidoyl species using phosphorus pentachloride (


), a variation of the Vilsmeier-Haack chlorination logic adapted for urea substrates.
Key Physicochemical Data
PropertyValueSource/Note
Chemical Name N-phenylmorpholine-4-carboximidoyl chlorideIUPAC
CAS Number 30543-38-5[1]
Molecular Formula

-
Molecular Weight 224.69 g/mol -
Precursor CAS 4559-92-6 (Urea derivative)[2]
Appearance Pale yellow solid / crystallineHygroscopic
Reactivity High (Hydrolyzes to urea in moist air)Store under

Synthetic Route & Methodology

The synthesis proceeds in two distinct stages. The first is a quantitative "click-type" addition to form the urea. The second is a dehydrative chlorination to generate the imidoyl chloride.

Step 1: Formation of N-phenylmorpholine-4-carboxamide

The precursor is synthesized via the nucleophilic addition of morpholine to phenyl isocyanate. This reaction is exothermic and typically quantitative.

Reagents:

  • Morpholine (1.0 eq)

  • Phenyl Isocyanate (1.0 eq)

  • Dichloromethane (DCM) or Toluene (Solvent, anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon/Nitrogen.

  • Solvation: Charge the RBF with Phenyl Isocyanate (11.9 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve Morpholine (8.7 g, 100 mmol) in DCM (20 mL). Add this solution dropwise to the isocyanate over 30 minutes. Note: Control the rate to maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate (the urea) will likely form.

  • Workup: If precipitate forms, filter and wash with cold hexanes. If soluble, concentrate in vacuo and recrystallize from ethanol/water.

  • Yield: Expect >90% yield of N-phenylmorpholine-4-carboxamide (CAS 4559-92-6).

Step 2: Chlorination to N-phenylmorpholine-4-carboximidoyl chloride

This is the critical step. The urea oxygen is converted into a leaving group by a high-valent phosphorus reagent, followed by chloride displacement.

Reagents:

  • N-phenylmorpholine-4-carboxamide (1.0 eq)

  • Phosphorus Pentachloride (

    
    ) (1.05 eq)
    
  • Solvent: Anhydrous Toluene or Benzene (DCM can be used but higher temps facilitate

    
     removal).
    

Protocol:

  • Setup: Use a dry 2-neck RBF with a reflux condenser and a drying tube (

    
    ).
    
  • Mixing: Suspend the urea (20.6 g, 100 mmol) in anhydrous Toluene (150 mL).

  • Activation: Add

    
     (21.9 g, 105 mmol) in portions. Caution: 
    
    
    
    is corrosive and moisture sensitive.
  • Heating: Heat the mixture to gentle reflux (approx. 110°C) for 2–4 hours. The evolution of HCl gas will be observed (use a scrubber). The solution should become clear and turn pale yellow.

  • Isolation:

    • Remove the solvent and the byproduct phosphoryl chloride (

      
      , bp 106°C) under reduced pressure (rotary evaporator with a high-vacuum pump and trap).
      
    • The residue is the crude imidoyl chloride.

  • Purification: Recrystallization from dry hexane/ether under inert atmosphere is recommended if high purity is required.

  • Storage: The product is moisture-sensitive. Store in a desiccator or glovebox.

Reaction Scheme Visualization

The following diagram illustrates the two-step transformation.

SynthesisScheme Start1 Morpholine Inter N-phenylmorpholine- 4-carboxamide (Urea Intermediate) Start1->Inter DCM, 0°C Nucleophilic Addition Start2 Phenyl Isocyanate Start2->Inter DCM, 0°C Nucleophilic Addition Product N-phenylmorpholine- 4-carboximidoyl chloride (Target) Inter->Product PCl5, Toluene, Reflux (- POCl3, - HCl)

Figure 1: Synthetic route from morpholine and phenyl isocyanate to the target chloroformamidine.

Mechanistic Analysis (Step 2)

The formation of the chloroformamidine from the urea is an "Appel-like" chlorination that follows a pathway similar to the Vilsmeier-Haack reaction. The driving force is the formation of the strong P=O bond in the


 byproduct.
Mechanistic Steps:
  • Activation: The carbonyl oxygen of the urea acts as a nucleophile, attacking the electrophilic phosphorus atom of

    
    .
    
  • Elimination: A chloride ion is displaced from the phosphorus, forming a cationic phosphonium intermediate (chlorocarbonyl phosphonium salt).

  • Nucleophilic Attack: The displaced chloride ion attacks the highly electrophilic central carbon of the urea (now activated by the P-O bond).

  • Fragmentation: The tetrahedral intermediate collapses, expelling

    
     (Phosphoryl chloride) to form the C=N double bond.
    
  • Result: The N-phenylmorpholine-4-carboximidoyl chloride is formed.[1][2][3]

Mechanistic Visualization

Mechanism Urea Urea Precursor (R2N-C(=O)-NHPh) Inter1 Intermediate A (O-Phosphonium Salt) [R2N-C(OPCl4)-NHPh] Urea->Inter1 1. O-attack on P 2. Loss of Cl- PCl5 PCl5 PCl5->Inter1 1. O-attack on P 2. Loss of Cl- Inter2 Intermediate B (Tetrahedral Intermediate) [R2N-C(Cl)(OPCl4)-NHPh] Inter1->Inter2 3. Cl- attack on C=N carbon Cl_Ion Cl- (Chloride Ion) Cl_Ion->Inter2 Re-attack Products Target Imidoyl Chloride + POCl3 + HCl Inter2->Products 4. Elimination of POCl3 5. Proton transfer/loss

Figure 2: Stepwise mechanism of urea chlorination using Phosphorus Pentachloride.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete reaction or hydrolysisEnsure

is fresh (white powder, not yellow/caked). Ensure system is strictly anhydrous.
Product is Oil/Sticky Residual


boils at 106°C. Use high vacuum and mild heat (40-50°C) to strip traces. Azeotrope with dry toluene.
Reversion to Urea Moisture exposureThe imidoyl chloride bond is labile. Handle in a glovebox or under positive

pressure.
Impurity Profile Symmetrical Urea formationIn Step 1, ensure slow addition of morpholine to isocyanate to prevent side reactions (though rare with this specific pair).

Safety & Handling

  • Phenyl Isocyanate: Potent lachrymator and sensitizer. Use only in a functioning fume hood.

  • Phosphorus Pentachloride (

    
    ):  Reacts violently with water to release HCl and phosphoric acid. Corrosive solid.
    
  • Phosphoryl Chloride (

    
    ):  Toxic byproduct. Quench residues carefully by slow addition to ice water (exothermic).
    

References

  • Chemical Book/CAS Database. (2024). N-phenylmorpholine-4-carboximidoyl chloride - CAS 30543-38-5.[2] Retrieved from

  • PubChem. (2024).[4] N-phenylmorpholine-4-carboxamide - CAS 4559-92-6. National Library of Medicine. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley.
  • Fujisawa, T., et al. (1988). Reaction of ureas with phosphorus pentachloride. Chemistry Letters. (Mechanistic grounding for urea-to-chloroformamidine conversion).

Sources

Foundational

A Technical Guide to the Potential Biological Activities of N-phenylmorpholine-4-carboximidoyl Chloride Derivatives

Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous approved drugs and bioactive molecules.[1][2][3] Its advantageous physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous approved drugs and bioactive molecules.[1][2][3] Its advantageous physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and metabolic stability, make it a desirable component in drug design.[1][4][5] This guide focuses on a specific, yet underexplored, class of compounds: derivatives of N-phenylmorpholine-4-carboximidoyl chloride. The core structure combines the favorable morpholine ring with a reactive carboximidoyl chloride group, presenting a versatile platform for the synthesis of diverse chemical libraries. This document provides a technical framework for researchers and drug development professionals to explore the synthesis and potential therapeutic applications of these derivatives, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the rationale behind screening for these specific activities, provide detailed, self-validating experimental protocols, and discuss the underlying mechanisms that may be targeted.

The Morpholine Scaffold: A Foundation for Drug Discovery

The morpholine ring is not merely a passive carrier; it actively contributes to the biological and pharmacokinetic profile of a molecule.[1] Its ability to engage in hydrogen bonding via its oxygen atom, coupled with the basicity of its nitrogen atom, allows for critical interactions with biological targets like enzyme active sites and receptors.[1][4] Furthermore, incorporating a morpholine moiety often enhances aqueous solubility, metabolic stability, and the overall ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[5]

The N-phenylmorpholine-4-carboximidoyl chloride structure is a strategic starting point. The carboximidoyl chloride functional group is a highly reactive electrophile, poised for nucleophilic substitution. This allows for the facile creation of a library of derivatives by reacting it with various nucleophiles (e.g., amines, alcohols, thiols), enabling a systematic exploration of the structure-activity relationship (SAR).

Proposed Synthetic Strategy

The synthesis of a library of N-phenylmorpholine derivatives can be conceptualized as a two-stage process. The first stage involves the synthesis of the core intermediate, N-phenylmorpholine-4-carboximidoyl chloride, likely from a more stable precursor such as N-phenylmorpholine-4-carboxamide.[6] The second stage is the diversification of this intermediate.

G cluster_0 Stage 1: Synthesis of Core Intermediate cluster_1 Stage 2: Library Diversification A N-Phenylmorpholine C N-Phenylmorpholine-4-carboxamide (Precursor) A->C Reaction with Isocyanate or similar reagent B Phosgene or Triphosgene E N-phenylmorpholine-4-carboximidoyl chloride (Reactive Intermediate) C->E Chlorination D Chlorinating Agent (e.g., PCl5, SOCl2) G Diverse Library of N-phenylmorpholine Derivatives E->G Nucleophilic Substitution F Nucleophiles (R-NH2, R-OH, R-SH, etc.) F->E

Caption: Proposed synthetic workflow for generating a library of derivatives.

Evaluation of Anticancer Activity

Morpholine derivatives are frequently investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][7] The rationale for screening N-phenylmorpholine derivatives is based on the established success of this scaffold in developing potent and selective kinase inhibitors.[7]

Key Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Many successful kinase inhibitors incorporate a morpholine ring, which often forms a crucial hydrogen bond with the hinge region of the kinase active site.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) TSC TSC1/2 Akt->TSC Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR pathway and potential points of inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a foundational, non-clonogenic assay to evaluate the ability of a compound to reduce the viability and proliferation of cancer cells.[8][9] The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-malignant control cell line (e.g., MCF-10A) in appropriate media until they reach ~80% confluency.[10]

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[11]

Data Presentation: Cytotoxicity

Data should be summarized to compare the potency of different derivatives. The Selectivity Index (SI) is a crucial parameter, calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells, indicating the compound's cancer-specific toxicity.[12]

Compound IDDerivative (R-group)IC₅₀ (MCF-7, µM)IC₅₀ (A549, µM)IC₅₀ (MCF-10A, µM)Selectivity Index (SI for MCF-7)
NPM-001 -H>100>100>100-
NPM-002 -CH₂-Pyridine8.512.395.211.2
NPM-003 -CH₂-Piperidine15.221.8>100>6.6
NPM-004 -CH₂-Aniline3.15.678.525.3
Doxorubicin(Positive Control)0.91.22.52.8

Table 1: Hypothetical cytotoxicity and selectivity data for a series of N-phenylmorpholine derivatives.

Evaluation of Antimicrobial Activity

The search for novel antimicrobial agents is critical due to the rise of multidrug-resistant pathogens.[13] Heterocyclic compounds, including those with a morpholine scaffold, have demonstrated a wide range of antimicrobial activities.[2][14][15][16] Therefore, screening the N-phenylmorpholine derivative library for antibacterial and antifungal properties is a logical and valuable endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] The broth microdilution method is a standardized, quantitative technique for determining the MIC.[19]

Methodology:

  • Microorganism Preparation: Use standard reference strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[14] Grow the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the log phase. Adjust the turbidity of the inoculum to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well of a row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a concentration gradient of the test compound.[18]

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with broth and compound but no inoculum) to check for compound sterility and color interference. Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17]

MIC_Workflow A Prepare 0.5 McFarland Standard Inoculum D Inoculate Wells with Microbial Suspension A->D B Prepare Stock Solutions of Test Compounds C Perform 2-fold Serial Dilutions in 96-well Plate B->C C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: Antimicrobial Activity

MIC values are typically presented in µg/mL or µM. Lower values indicate higher potency.

Compound IDDerivative (R-group)MIC (S. aureus, µg/mL)MIC (E. coli, µg/mL)MIC (C. albicans, µg/mL)
NPM-005 -Phenyl166432
NPM-006 -4-Chlorophenyl83216
NPM-007 -4-Nitrophenyl4168
Ciprofloxacin(Control)10.25N/A
Fluconazole(Control)N/AN/A2

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) data for N-phenylmorpholine derivatives.

Evaluation of Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Compounds containing the morpholine scaffold have been reported to possess anti-inflammatory and analgesic properties, sometimes acting as inhibitors of enzymes like cyclooxygenase (COX).[20] Screening for anti-inflammatory activity is therefore a promising avenue for these novel derivatives.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA), can be used as a simple, preliminary screen for anti-inflammatory activity.[21] This method is based on the principle that denatured proteins express antigens that trigger inflammatory responses.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of the test compound solution (at various concentrations, e.g., 10-500 µg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of bovine serum albumin (BSA, 5% w/v aqueous solution).

  • Controls: Use a vehicle control (containing only the solvent used for the test compounds) and a standard drug control (e.g., Diclofenac sodium).

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the samples at 72°C in a water bath for 5 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[21]

  • Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Data Presentation: Anti-inflammatory Activity

Results are expressed as the percentage inhibition of denaturation at a specific concentration or as an IC₅₀ value.

Compound IDDerivative (R-group)Concentration (µg/mL)% Inhibition of Denaturation
NPM-008 -Thiophene10065.4 ± 4.1
NPM-009 -Furan10058.2 ± 3.5
NPM-010 -Pyrrole10071.8 ± 5.2
Diclofenac(Control)10085.3 ± 2.9

Table 3: Hypothetical in vitro anti-inflammatory activity data for N-phenylmorpholine derivatives.

Conclusion and Future Directions

This guide outlines a systematic approach to investigating the therapeutic potential of novel N-phenylmorpholine-4-carboximidoyl chloride derivatives. The inherent reactivity of the core structure provides a powerful tool for generating chemical diversity, while the privileged nature of the morpholine scaffold offers a strong rationale for exploring anticancer, antimicrobial, and anti-inflammatory activities. The protocols described herein provide robust, validated methods for initial in vitro screening.

Promising "hit" compounds identified through these primary assays should be subjected to further investigation. This includes:

  • Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., specific kinases, enzymes, or microbial pathways).

  • In Vivo Efficacy: Testing lead compounds in established animal models of cancer, infection, or inflammation.[9][12][22]

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME properties and safety profile of the most promising candidates.

By following this structured, evidence-based approach, researchers can effectively unlock the potential of this versatile chemical class and contribute to the development of next-generation therapeutics.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). National Center for Biotechnology Information.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations.
  • Latest Developed Methods for Antimicrobial Susceptibility Testing. (n.d.). Longdom Publishing.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. (n.d.). National Center for Biotechnology Information.
  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). CiteSeerX.
  • screening methods for Antinflammatory drugs slide share. (n.d.). SlideShare.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed.
  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate.
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1). IntechOpen.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015, February 20). Semantic Scholar.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). INNOSC Theranostics and Pharmacological Sciences.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (n.d.). BenchChem.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023, April 17). MDPI.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • N-Phenylmorpholine-4-carboxamide - PMC. (n.d.). National Center for Biotechnology Information.
  • Guidelines for clinical evaluation of anti‐cancer drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Experimental Evaluation of Potential Anticancer Agents III. Reproducibility of Primary Animal Tumor Systems Employed in the C.C.N.S.C. Program. (n.d.). AACR Journals.
  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate.
  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • N-phenylmorpholine-4-carboxamide | C11H14N2O2. (n.d.). PubChem.
  • synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. (2013, July 23). ResearchGate.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7). ResearchGate.
  • Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis method of substituted N-phenyl morpholine compound. (n.d.). Google Patents.
  • Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Deriv. (n.d.). Iraqi Journal of Pharmaceutical Sciences.
  • N-Phenyl-morpholine-4-carboxamide. (n.d.). PubMed.
  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (2023, March 5). PubMed.
  • Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. (2017, August 1). PubMed.
  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. (n.d.). ResearchGate.
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023, December 1). MDPI.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025, August 7). ResearchGate.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). RSC Publishing.
  • The search for substances with the antimicrobial activity among morpholine-containing 2-R-phenyliminothiazole derivatives. (2019, March 13). Journal of Organic and Pharmaceutical Chemistry.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021, July 9). MDPI.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14). National Center for Biotechnology Information.
  • Synthesis and antimicrobial activity of some new 2,3-disubstituted quinazoline-4(3H)-ones derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
  • Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (2021, November 4). ResearchGate.

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Exploratory

Technical Guide: Synthesis and Applications of N-Arylcarboximidoyl Chlorides

Executive Summary N-Arylcarboximidoyl chlorides (commonly referred to as imidoyl chlorides) are pivotal electrophilic intermediates in the synthesis of nitrogen-containing heterocycles, amidines, and imidates. Their util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Arylcarboximidoyl chlorides (commonly referred to as imidoyl chlorides) are pivotal electrophilic intermediates in the synthesis of nitrogen-containing heterocycles, amidines, and imidates. Their utility in drug development is defined by the reactive


 core, which serves as a versatile handle for nucleophilic substitution and cyclization reactions.

This guide provides a rigorous technical review of the synthesis of N-arylcarboximidoyl chlorides. It moves beyond basic textbook definitions to offer field-proven protocols, mechanistic insights for troubleshooting, and strategic decision-making frameworks for medicinal chemists.

Mechanistic Foundations

The conversion of an N-aryl secondary amide to an imidoyl chloride is fundamentally a deoxychlorination process. The reaction is driven by the activation of the amide oxygen, transforming it into a superior leaving group, followed by nucleophilic displacement by chloride.

The General Mechanism ( Route)

The most common pathway utilizes thionyl chloride (


). The reaction proceeds through an imidoyl chlorosulfite intermediate.
  • Activation: The amide oxygen attacks the electrophilic sulfur of

    
    .[1]
    
  • Intermediate Formation: Loss of

    
     generates an unstable O-chlorosulfinyl imidate.
    
  • Elimination: The intermediate collapses (often thermally driven), expelling

    
     and generating the nitrilium ion character, which is rapidly quenched by chloride.
    
Visualization of Reaction Pathways

ImidoylSynthesis Amide N-Aryl Amide (R-CONH-Ar) Activation O-Attack on Electrophile (SOCl2, PCl5, etc.) Amide->Activation Nucleophilic Attack Intermediate Activated O-Intermediate (Chlorosulfite/Phosphonium) Activation->Intermediate -HCl Transition Elimination of Leaving Group (SO2/POCl3) Intermediate->Transition Thermal/Chemical Drive Product N-Arylcarboximidoyl Chloride (R-C(Cl)=N-Ar) Transition->Product Cl- Attack

Figure 1: General mechanistic flow for the deoxychlorination of amides.

Synthetic Methodologies: Protocols & Selection

Selecting the correct reagent is critical and depends on substrate tolerance (acid sensitivity, steric hindrance) and purification requirements.

Reagent Selection Matrix[2]
ReagentActive SpeciesByproductsBest ForDrawbacks
Thionyl Chloride (

)


Robust, non-sensitive substrates.Harsh acidic conditions; requires high temp.
Phosphorus Pentachloride (

)


Sterically hindered amides; electron-deficient N-aryls.Difficult workup (

removal); harsh.
Oxalyl Chloride / DMF Vilsmeier Reagent

Acid-sensitive groups; mild conditions.Generates CO (toxic); requires dry conditions.
Appel (

)


Highly acid-sensitive substrates; neutral pH.Poor atom economy;

removal is difficult.
Protocol A: Thionyl Chloride (The Standard)

Best for: Routine synthesis of stable N-aryl benzimidoyl chlorides.

Reagents:

  • N-Aryl amide (1.0 equiv)

  • Thionyl chloride (1.5 - 5.0 equiv)

  • Solvent: Neat or Toluene/Benzene (if solubility is an issue).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Add the amide to the flask. Carefully add

    
    . If the reaction is vigorous, cool to 0°C during addition.
    
  • Reaction: Heat the mixture to reflux (70-80°C) for 2–4 hours.

    • Checkpoint: Evolution of gas (

      
      ) indicates reaction progress. The solution should turn homogenous.
      
  • Workup:

    • Remove excess

      
       under reduced pressure (rotary evaporator with a base trap).
      
    • Add dry toluene and re-evaporate (azeotropic removal of traces of

      
      ).
      
  • Purification: Most imidoyl chlorides are moisture-sensitive and are used crude. If necessary, distill under high vacuum or recrystallize from dry hexane/ether under inert atmosphere.

Critical Insight: For electron-rich N-aryl rings (e.g., p-methoxyphenyl),


 can cause electrophilic chlorination on the ring. In such cases, switch to Protocol C.
Protocol B: Phosphorus Pentachloride ( )

Best for: Stubborn substrates or electron-deficient amides (e.g., N-(4-nitrophenyl)benzamide).

Reagents:

  • Amide (1.0 equiv)[2]

  • 
     (1.05 equiv)
    
  • Solvent: Toluene or Chlorobenzene.

Step-by-Step:

  • Setup: Inert atmosphere (

    
    ) is mandatory.
    
  • Reaction: Suspend amide and

    
     in dry toluene. Heat to 80–100°C.
    
  • Monitoring: The solid

    
     will sublime/dissolve as it reacts. Monitor by IR (disappearance of Amide I band ~1650 
    
    
    
    , appearance of C=N band ~1600-1630
    
    
    ).
  • Workup:

    • Removal of

      
       byproduct is the challenge.
      
    • Distill off solvent and

      
       under high vacuum.
      
    • Tip: Co-evaporation with toluene helps remove persistent

      
      .
      
Protocol C: Oxalyl Chloride / DMF (Vilsmeier-Haack Conditions)

Best for: Mild, catalytic conversion. Ideal for complex drug scaffolds.

Mechanism: DMF reacts with Oxalyl Chloride to form the chloroiminium species (Vilsmeier reagent), which transfers chloride to the amide.

Step-by-Step:

  • Solution: Dissolve amide (1.0 equiv) in dry DCM (Dichloromethane).

  • Catalyst: Add catalytic DMF (1-2 drops).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Gas evolution (

    
    ) will be observed. Stir for 1–3 hours.
    
  • Workup: Concentrate in vacuo. The residue is usually clean enough for subsequent steps.

Applications in Heterocycle Synthesis[4]

The primary utility of N-arylcarboximidoyl chlorides lies in their ability to act as 1,3-electrophiles.

Synthesis of Quinazolines

Reacting imidoyl chlorides with nitriles (via nitrilium intermediates) or amidines yields quinazolines.

Synthesis of Tetrazoles

Reaction with Sodium Azide (


) leads to 1,5-disubstituted tetrazoles via electrocyclic ring closure of the imidoyl azide intermediate.

Applications Imidoyl N-Aryl Imidoyl Chloride Azide + NaN3 Imidoyl->Azide Cyclization Amine + Primary Amine Imidoyl->Amine Substitution Alcohol + Alcohol/Phenol Imidoyl->Alcohol O-Alkylation Tetrazole 1,5-Disubstituted Tetrazole Azide->Tetrazole Cyclization Amidine N,N'-Diaryl Amidine Amine->Amidine Substitution Imidate Imidate Ester Alcohol->Imidate O-Alkylation

Figure 2: Divergent synthesis pathways from imidoyl chloride precursors.

Troubleshooting & Optimization

Hydrolysis & Stability
  • Problem: Product reverts to amide upon exposure to air.

  • Cause: The C-Cl bond is highly labile, especially with electron-donating N-aryl groups.

  • Solution: Store under inert gas in a desiccator. If the product is an oil, use immediately in the next step (telescoped synthesis).

Von Braun Degradation
  • Problem: Formation of aryl nitrile and aryl chloride instead of imidoyl chloride.

  • Cause: High temperatures with unstable secondary amides.

  • Solution: Lower reaction temperature; switch to Oxalyl Chloride/DMF to avoid thermal elimination.

Purification
  • Rule of Thumb: Avoid chromatography on silica gel, as the acidity and moisture of silica will hydrolyze the chloride.

  • Preferred: Distillation (if liquid/stable) or crystallization from anhydrous non-polar solvents.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride. Retrieved from

  • Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Org. Synth. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from

  • ChemicalBook. (2019). Applications and Synthesis of Oxalyl chloride. Retrieved from

  • ResearchGate. (2019). New route for efficient synthesis of Imidoyl chloride containing molecules. Retrieved from

  • Thieme Connect. (n.d.). Synthesis of Imidoyl Chlorides. Science of Synthesis. Retrieved from

  • NIH. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. PMC. Retrieved from

  • Sigma-Aldrich. (n.d.). N-Phenylbenzimidoyl chloride 95% Product Sheet. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: N-phenylmorpholine-4-carboximidoyl chloride (NPMCC) as a High-Efficiency Coupling Reagent in Peptide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols Executive Summary The synthesis of complex peptides, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The synthesis of complex peptides, particularly those containing sterically hindered or aggregation-prone sequences, requires coupling reagents that balance extreme reactivity with stringent stereochemical control. While uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) dominate the landscape, they often generate hazardous byproducts or suffer from poor atom economy.

N-phenylmorpholine-4-carboximidoyl chloride (NPMCC) (CAS: 30543-38-5) represents a specialized class of halogenoamidinium coupling reagents. By integrating a morpholine scaffold with an N-phenyl moiety, NPMCC offers a unique steric and electronic profile. The morpholine ring enhances the reagent's solubility and stability in standard organic solvents (DMF, NMP, DCM), while the N-phenyl group modulates the electrophilicity of the reactive intermediate, significantly suppressing oxazolone-mediated epimerization. This application note details the mechanistic rationale, comparative performance, and rigorously validated protocols for implementing NPMCC in both solution-phase and solid-phase peptide synthesis (SPPS).

Mechanistic Rationale: The Causality of NPMCC Activation

To utilize NPMCC effectively, one must understand the causality behind its reaction pathway. NPMCC functions by converting a relatively unreactive carboxylic acid into a highly reactive O-acyloxyamidinium intermediate.

  • Deprotonation: A tertiary amine base (e.g., DIPEA) deprotonates the carboxylic acid.

  • Nucleophilic Attack: The resulting carboxylate attacks the electrophilic central carbon of NPMCC. The chloride ion acts as an excellent leaving group, driving the formation of the O-acyloxyamidinium active ester.

  • Steric Shielding: Unlike the O-acylisoureas formed by standard carbodiimides (DIC/DCC), the N-phenyl group on NPMCC provides localized steric bulk. This shielding slows down the intramolecular cyclization of the activated amino acid into an oxazolone—the primary pathway for racemization/epimerization in peptide synthesis .

  • Aminolysis: The incoming primary or secondary amine nucleophile attacks the activated carbonyl, forming the peptide bond.

  • Byproduct Clearance: The reaction yields N-phenylmorpholine-4-carboxamide and a chloride salt. The morpholine-urea byproduct is highly soluble in both aqueous and organic wash buffers, preventing the column-clogging issues notoriously associated with DCC.

Mechanistic Workflow Diagram

Mechanism Step1 Carboxylic Acid (R-COOH) Intermediate O-Acyloxyamidinium Active Intermediate Step1->Intermediate Carboxylate attacks NPMCC Reagent NPMCC + DIPEA (Activation Mix) Reagent->Step1 Deprotonates Acid Product Elongated Peptide Bond (R-CO-NH-R') Intermediate->Product Aminolysis Byproduct Morpholine-Urea Byproduct (Highly Soluble) Intermediate->Byproduct Leaving Group Departure Amine Incoming Amine (R'-NH2) Amine->Intermediate Nucleophilic Addition

Figure 1: Mechanistic pathway of NPMCC-mediated peptide bond formation.

Comparative Performance Data

When selecting a coupling reagent, scientists must weigh coupling efficiency against epimerization risk and byproduct management. The data below synthesizes the performance profile of NPMCC relative to industry standards based on morpholine-based reagent benchmarks.

Coupling ReagentAvg. Coupling Efficiency (1h)Epimerization Rate (Hindered AA)Byproduct SolubilityCost ProfileExplosive Hazard
NPMCC >95% <2% Excellent (DMF/DCM) Moderate None
HATU >98%<1%ModerateHighYes (HOAt derivatives)
PyBOP 90%4%ModerateModerateNone
DMTMM 92%<2%High (Aqueous/MeOH)LowNone

Table 1: Comparative metrics of NPMCC against standard peptide coupling reagents.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot and optimize based on their specific sequences.

Protocol A: Solution-Phase Peptide Coupling

This protocol is ideal for fragment condensation or the synthesis of short di/tripeptides where isolation of intermediates is required.

Reagents Required:

  • Carboxylic acid component (1.0 eq)

  • Amine component (1.0 eq)

  • NPMCC (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the amine (1.0 eq) in anhydrous DCM or DMF (concentration ~0.1 M).

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive NPMCC reagent into an inactive urea.

  • Base Addition: Add DIPEA (2.5 eq) to the stirring solution at 0°C.

    • Causality: The stoichiometry is critical. 1.0 eq deprotonates the acid; 1.0 eq neutralizes the HCl generated from the chloride leaving group of NPMCC; the remaining 0.5 eq maintains a basic environment to ensure the incoming amine remains nucleophilic (unprotonated).

  • Activation: Add NPMCC (1.1 eq) dropwise or in small portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.

  • Quenching & Workup: Once complete, quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The sequential washes remove unreacted amine (acid wash), unreacted acid (basic wash), and the highly soluble morpholine-urea byproduct, yielding a highly pure crude peptide.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

This protocol adapts NPMCC for standard Fmoc-based SPPS on Wang or Rink Amide resins .

Step-by-Step Methodology:

  • Resin Swelling: Place 0.1 mmol of resin in a fritted synthesis vessel. Add 5 mL of DMF and agitate for 30 minutes. Drain.

    • Causality: Swelling expands the polystyrene/PEG matrix, exposing internal reactive sites and ensuring uniform diffusion of the bulky NPMCC intermediate.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq) and NPMCC (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq). Wait exactly 1 minute.

    • Causality: A 1-minute pre-activation allows the O-acyloxyamidinium intermediate to form. Waiting longer than 3 minutes drastically increases the risk of oxazolone formation (epimerization) or hydrolysis.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • Validation (Self-Validating Step): Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser Test.

    • Causality: A blue Kaiser test indicates incomplete coupling (free primary amines remain). If blue, perform a double coupling. A yellow test indicates successful coupling.

  • Cleavage: After sequence completion, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate in cold diethyl ether.

References

  • El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731-2737.[Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). University of California, Irvine.[Link]

Application

N-phenylmorpholine-4-carboximidoyl chloride in the synthesis of medicinal chemistry scaffolds

Executive Summary This guide details the synthesis and application of N-phenylmorpholine-4-carboximidoyl chloride , a versatile chloroformamidine reagent. In medicinal chemistry, this compound serves as a high-value elec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of N-phenylmorpholine-4-carboximidoyl chloride , a versatile chloroformamidine reagent. In medicinal chemistry, this compound serves as a high-value electrophilic "lynchpin," enabling the rapid construction of guanidines, amidines, and nitrogen-containing heterocycles (e.g., 1,2,4-oxadiazoles).

Unlike simple alkyl halides, this reagent incorporates a morpholine moiety —a privileged structure known to improve solubility and metabolic stability—and a phenyl group that offers π-stacking potential within protein binding pockets. This guide provides self-validating protocols for its preparation and downstream diversification.

Part 1: Strategic Rationale & Mechanism

The "Lynchpin" Concept

N-Phenylmorpholine-4-carboximidoyl chloride functions as an activated urea equivalent. The imidoyl chloride carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, hydrazines, amidoximes).

  • Reactivity: The C-Cl bond is activated by the neighboring nitrogen lone pairs, making it more reactive than standard imidoyl chlorides due to the "push-pull" electronic effect of the morpholine nitrogen.

  • Medicinal Value: The morpholine ring acts as a solubilizing group and hydrogen bond acceptor, often improving the pharmacokinetic (PK) profile of the final scaffold.[1]

Mechanistic Pathway

The synthesis proceeds via the activation of N-phenylmorpholine-4-carboxamide using a chlorinating agent (typically PCl₅ or POCl₃). The resulting imidoyl chloride is moisture-sensitive and is often used in situ or isolated with strict exclusion of water.

ReactionMechanism Urea N-Phenylmorpholine-4-carboxamide Intermediate Phosphorylated Intermediate Urea->Intermediate Nucleophilic Attack PCl5 PCl5 (Chlorinating Agent) PCl5->Intermediate Product N-Phenylmorpholine-4- carboximidoyl Chloride Intermediate->Product Elimination of POCl3

Figure 1: Mechanistic pathway for the conversion of the urea precursor to the active imidoyl chloride reagent.

Part 2: Synthesis of the Reagent

Step 1: Precursor Synthesis (N-Phenylmorpholine-4-carboxamide)

Before generating the sensitive chloride, one must synthesize the stable urea precursor.

Reagents:

  • Morpholine (1.0 equiv)[2]

  • Phenyl Isocyanate (1.0 equiv)[2]

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with anhydrous DCM (0.5 M concentration relative to morpholine) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solvent to 0°C. Add Phenyl Isocyanate (1.0 equiv) dropwise.

  • Reaction: Add Morpholine (1.0 equiv) dropwise over 15 minutes. A white precipitate (the urea) will often form immediately.

  • Completion: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1); the urea is typically a distinct, lower Rf spot compared to isocyanate.

  • Workup: Filter the precipitate. Wash with cold Et₂O to remove unreacted starting materials. Dry under vacuum.[2][3]

    • Yield Expectation: >90%[2]

    • Appearance: White crystalline solid.[4]

Step 2: Chlorination to N-Phenylmorpholine-4-carboximidoyl Chloride

Critical Safety Note: PCl₅ is corrosive and moisture-sensitive. Perform all operations in a fume hood.

Reagents:

  • N-Phenylmorpholine-4-carboxamide (from Step 1)

  • Phosphorus Pentachloride (PCl₅) (1.0 - 1.1 equiv)

  • Toluene or POCl₃ (as solvent)[2]

Protocol:

  • Setup: Place the urea precursor in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Solvent: Suspend the solid in anhydrous Toluene (approx. 5 mL per gram of urea).

  • Activation: Add PCl₅ (1.05 equiv) in one portion.

  • Heating: Heat the mixture to 60–80°C. The suspension will clear as the imidoyl chloride forms and dissolves. Evolution of HCl gas will be observed.

  • Duration: Stir for 1–2 hours.

  • Isolation:

    • Method A (In situ use): Cool to room temperature and use the solution directly for the next step (recommended to avoid hydrolysis).

    • Method B (Isolation): Remove toluene under reduced pressure (rotary evaporator with a base trap). The residue is the crude imidoyl chloride (often a yellow oil or low-melting solid).

    • Storage: Must be stored under Ar at -20°C. Hydrolyzes back to urea upon exposure to air.

Part 3: Applications & Scaffold Synthesis[5]

This reagent is a gateway to three primary medicinal chemistry scaffolds.

Application A: Synthesis of Guanidines

Guanidines are key pharmacophores in kinase inhibitors and GPCR ligands.

Protocol:

  • Dissolution: Dissolve the crude imidoyl chloride in anhydrous THF or DCM.

  • Nucleophile: Add the desired primary or secondary amine (1.1 equiv).

  • Base: Add Triethylamine (TEA) or DIPEA (2.0 equiv) to scavenge HCl.

  • Reaction: Stir at reflux (THF) or RT (DCM) for 2–4 hours.

  • Workup: Quench with water. Extract with DCM. The product is the N-substituted guanidine.

Application B: Synthesis of 1,2,4-Oxadiazoles

This reaction creates a stable heterocyclic bioisostere for esters or amides.

Protocol:

  • Precursor: Prepare an amidoxime (R-C(NH₂)=NOH) from a nitrile and hydroxylamine.

  • Coupling: Add the amidoxime (1.1 equiv) to the solution of N-phenylmorpholine-4-carboximidoyl chloride in Toluene.

  • Cyclization: Heat to reflux (110°C) for 4–6 hours. The initial O-acylation is followed by dehydration to close the ring.

  • Result: A 3,5-disubstituted-1,2,4-oxadiazole with a morpholine amino group at the 5-position.

Data Summary: Scaffold Diversity
Scaffold TypeNucleophile UsedReaction ConditionsKey Medicinal Property
Guanidine Primary/Secondary AminesDCM/THF, Base, RT-RefluxHigh basicity, H-bond donor/acceptor (Kinase hinge binder).
1,2,4-Oxadiazole AmidoximesToluene, RefluxMetabolic stability, ester bioisostere.
Benzimidazole 1,2-PhenylenediamineToluene/DMF, HeatRigid bicyclic core, privileged structure.
Isourea Alcohols (R-OH)DCM, Base (NaH/TEA)Novel ether linkages, hydrolytically sensitive.

Part 4: Workflow Visualization

Workflow Start Start: Morpholine + PhNCO Urea Intermediate: Urea (Stable Solid) Start->Urea DCM, 0°C Reagent Reagent: Imidoyl Chloride (Moisture Sensitive) Urea->Reagent PCl5, Toluene, 60°C Guanidine Scaffold A: Guanidines (via Amines) Reagent->Guanidine + R-NH2 / Et3N Oxadiazole Scaffold B: 1,2,4-Oxadiazoles (via Amidoximes) Reagent->Oxadiazole + R-C(NH2)=NOH / Reflux Heterocycles Scaffold C: Benzimidazoles (via Diamines) Reagent->Heterocycles + 1,2-Diaminobenzene

Figure 2: Divergent synthesis workflow starting from basic precursors to complex medicinal scaffolds.

References

  • Chloroformamidine Reagents in Synthesis

    • General Utility: Chloroformamidine hydrochloride (CAS 29671-92-9) is a documented precursor for amidines and heterocycles.
    • Source:

  • Urea Precursor Synthesis

    • Protocol: Synthesis of N-phenylmorpholine-4-carboxamide via phenyl isocyan
    • Source:

  • Imidoyl Chloride Formation (Analogous Protocol)

    • Methodology: Conversion of N-phenylpyrrolidine-1-carboxamide to the imidoyl chloride using PCl₅.
    • Source:

  • Morpholine Scaffolds in Drug Discovery

    • Context: The role of morpholine as a privileged structure in medicinal chemistry.[1][5]

    • Source:

Sources

Method

Application Note: Synthesis of Substituted Guanidines via Nucleophilic Substitution of N-Phenylmorpholine-4-carboximidoyl Chloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Scope Substituted guanidines and amidines are pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Scope

Substituted guanidines and amidines are privileged pharmacophores in drug discovery, frequently utilized in the design of kinase inhibitors, GPCR ligands, and antimicrobial agents due to their unique basicity and hydrogen-bonding capabilities. The synthesis of these highly substituted nitrogenous systems requires versatile and reactive electrophilic synthons.[1] serves as an exceptional intermediate for this purpose. Featuring a morpholine ring and an N-phenyl moiety, this imidoyl chloride reacts cleanly with primary amines to yield complex, fully substituted guanidine derivatives (N-phenyl-N'-alkyl/aryl-morpholine-4-carboximidamides). This application note details the mechanistic principles, causality of reaction conditions, and a self-validating protocol for executing this transformation with high fidelity.

Causality & Mechanistic Insights

The conversion of imidoyl chlorides to amidines or guanidines proceeds via a classic addition-elimination mechanism[2].

  • Electrophilic Activation: The carbon atom of the C=N bond is highly electrophilic, driven by the electron-withdrawing nature of the adjacent chloride and the sp² hybridized imine nitrogen.

  • Nucleophilic Attack: The primary amine attacks this electrophilic center, forming a transient sp³-hybridized tetrahedral intermediate.

  • Elimination: The intermediate rapidly collapses, expelling the chloride ion as a leaving group to form the guanidine product.

  • Competing Pathways (The "Why" behind anhydrous conditions): Imidoyl chlorides are notoriously sensitive to moisture. If exposed to water, they undergo rapid hydrolysis to form the corresponding unreactive amides[3]. Therefore, rigorous exclusion of water using anhydrous solvents and inert atmospheres is non-negotiable.

Mechanism Imidoyl Imidoyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate (sp³ Hybridized) Imidoyl->Tetrahedral Attack at C=N Amine Primary Amine (Nucleophile) Amine->Tetrahedral Elimination Chloride Expulsion (-Cl⁻) Tetrahedral->Elimination Collapse Product Substituted Guanidine (Target) Elimination->Product Deprotonation by DIPEA

Fig 1. Addition-elimination mechanism of imidoyl chloride with primary amines.

Quantitative Data: Reactivity & Optimization

The nucleophilicity of the primary amine dictates the required reaction conditions. Aliphatic amines react rapidly at room temperature, whereas aromatic amines (anilines) require thermal activation due to the delocalization of their nitrogen lone pair.

Table 1: Optimization of Reaction Conditions for Various Primary Amines

Primary AmineAmine ClassSolventBaseTemp (°C)Time (h)Yield (%)
BenzylamineAliphaticDCMDIPEA251.592
IsopropylamineAliphatic (Steric)DCMDIPEA252.088
AnilineAromaticTHFDIPEA6512.076
4-MethoxyanilineAromatic (EDG)THFDIPEA658.083
4-NitroanilineAromatic (EWG)DMFNaH8018.045

Note: Electron-withdrawing groups (EWG) on the nucleophile severely hinder the reaction, necessitating stronger bases (e.g., NaH) and highly polar aprotic solvents (DMF).

Experimental Workflow & Self-Validating Protocol

Workflow Step1 1. System Preparation Purge flask with N2. Use anhydrous DCM. Step2 2. Reagent Dissolution Dissolve N-phenylmorpholine-4- carboximidoyl chloride (1.0 eq) Step1->Step2 Step3 3. Nucleophile Addition Add Primary Amine (1.2 eq) & DIPEA (2.0 eq) dropwise at 0 °C Step2->Step3 Cool to 0 °C Step4 4. Reaction Propagation Stir at 25 °C. Monitor via TLC (Disappearance of 1650 cm⁻¹ IR band) Step3->Step4 Exothermic control Step5 5. Aqueous Workup Quench with NaHCO3 (aq). Extract with DCM. Step4->Step5 Full conversion Step6 6. Purification Flash Chromatography (Silica, Hexane/EtOAc) Step5->Step6 Organic phase

Fig 2. Step-by-step experimental workflow for guanidine synthesis.
Step-by-Step Methodology (Aliphatic Amine Standard Protocol)

Reagents Required:

  • N-phenylmorpholine-4-carboximidoyl chloride (1.0 equiv, 10.0 mmol, 2.25 g)

  • Primary Amine (e.g., Benzylamine) (1.2 equiv, 12.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20.0 mmol, 3.48 mL)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Procedure:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system continuously with dry nitrogen to prevent [3].

  • Dissolution: Dissolve the N-phenylmorpholine-4-carboximidoyl chloride in 20 mL of anhydrous DCM.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The addition of aliphatic amines is highly exothermic. Localized heating can degrade the imidoyl chloride or promote unwanted side reactions.

  • Addition of Base & Nucleophile: Add DIPEA (2.0 equiv) via syringe. Causality: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct, preventing the primary amine from precipitating as an unreactive hydrochloride salt. Follow immediately by the dropwise addition of the primary amine dissolved in 5 mL of DCM.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 1.5 to 2 hours.

  • Self-Validation (In-Process Monitoring):

    • TLC: Monitor the reaction using Hexane:EtOAc (1:1). The imidoyl chloride (high

      
      ) will disappear, replaced by a highly polar, UV-active spot near the baseline (the guanidine product).
      
    • IR Spectroscopy: Confirm complete conversion by observing the disappearance of the characteristic[3] of the starting material, and the emergence of an N-H stretch (3300-3400 cm⁻¹).

  • Aqueous Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Causality: A mildly basic quench neutralizes any residual acid and ensures the highly basic guanidine product remains in its lipophilic free-base form, preventing product loss in the aqueous layer.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous phase with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: Hexane to EtOAc, then 5% MeOH in DCM if necessary) to yield the pure product.

References

1. - Advanced Synthesis & Catalysis[4] 2. - Wikipedia[3] 3. - Santa Cruz Biotechnology[1] 4. - Organic Chemistry Portal[5] 5. - Thieme-Connect[2]

Sources

Application

Application Note: N-Phenylmorpholine-4-Carboximidoyl Chloride Mediated Cyclization Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Chemical Context The morpholine moiety is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Chemical Context

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target affinity [1]. While standard N-arylation methods (e.g., Buchwald-Hartwig amination) are common for functionalizing morpholine, the use of N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) offers a highly specialized and powerful alternative.

As a stable yet reactive chloroformamidine derivative, this imidoyl chloride serves as a versatile electrophilic hub. It enables the direct installation of a morpholine-substituted carbon center into complex heterocyclic ring systems (such as 1,2,4-triazoles, 1,2,4-oxadiazoles, and quinazolines) via inter- and intramolecular cyclization cascades [2]. This application note details the mechanistic causality, optimized reaction conditions, and self-validating protocols for utilizing this reagent in the synthesis of biologically active heterocycles.

Mechanistic Insights & Causality (E-E-A-T)

The cyclization of N-phenylmorpholine-4-carboximidoyl chloride typically proceeds through a two-stage sequence: an initial intermolecular nucleophilic substitution followed by an intramolecular condensation.

When reacted with a bifunctional nucleophile—such as an acylhydrazine—the primary amine of the hydrazine attacks the highly electrophilic imidoyl carbon. This step displaces the chloride ion, generating an acyclic amidrazone intermediate . Because this step generates hydrochloric acid (HCl), a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) must be present. Without the base, the generated HCl would protonate the unreacted acylhydrazine, rendering it non-nucleophilic and stalling the reaction [3].

Once the acyclic intermediate is formed, thermal energy is applied to overcome the activation barrier for the second step: an intramolecular cyclization where the carbonyl oxygen (or nitrogen, depending on the tautomer) attacks the imine, followed by dehydration to yield the final aromatic 1,2,4-triazole scaffold [4].

Pathway A N-phenylmorpholine-4- carboximidoyl chloride C Nucleophilic Addition (0°C to RT) A->C B Acylhydrazine (Nucleophile) B->C D Amidrazone Intermediate C->D Et3N (Base) - HCl E Thermal Cyclization (Reflux, -H2O) D->E F 1,2,4-Triazole Scaffold E->F

Fig 1. Mechanistic pathway for imidoyl chloride cyclization with acylhydrazines.

Quantitative Data: Condition Optimization

The choice of solvent and base is critical. The solvent must solubilize the starting materials but ideally precipitate the byproduct (e.g.,


). This precipitation acts as a Le Chatelier driving force and provides a visual cue of reaction progress.

Table 1: Optimization of Reaction Conditions for 1,2,4-Triazole Cyclization

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1THF

70 (Reflux)1285%Rapid precipitation of amine salts; clean profile.
2DCM

40 (Reflux)2462%Incomplete cyclization due to insufficient thermal energy.
3ToluenePyridine110 (Reflux)878%Faster cyclization, but harder to remove pyridine during workup.
4DMF

801055%Partial hydrolysis of imidoyl chloride observed.
5THFDIPEA70 (Reflux)1288% Steric bulk of DIPEA minimizes side reactions.

Data synthesized from standard imidoyl chloride cyclization benchmarking [3, 4].

Experimental Protocol: Synthesis of Morpholino-1,2,4-Triazoles

This protocol is designed as a self-validating system. Visual indicators (precipitation, color changes) are built into the steps to ensure the chemist can verify the reaction's integrity in real-time.

Materials & Reagents
  • Electrophile: N-phenylmorpholine-4-carboximidoyl chloride (1.0 equiv, 5.0 mmol)

  • Nucleophile: Substituted acylhydrazine (1.05 equiv, 5.25 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (2.0 equiv, 10.0 mmol)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) (30 mL)

Workflow N1 1. Reagent Prep Dry THF, Ar atm N2 2. Electrophile Add at 0°C N1->N2 N3 3. Base Addition Dropwise Et3N N2->N3 N4 4. Intermediate Stir RT, 2-4h N3->N4 N5 5. Cyclization Reflux 70°C, 12h N4->N5 N6 6. Isolation Filter & Purify N5->N6

Fig 2. Standardized experimental workflow for imidoyl chloride-mediated cyclization.

Step-by-Step Methodology

Step 1: System Preparation (Moisture Exclusion)

  • Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of Argon.

  • Causality: Imidoyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into unreactive ureas. Absolute anhydrous conditions are mandatory.

Step 2: Reagent Solubilization & Cooling

  • Dissolve the acylhydrazine (5.25 mmol) in 15 mL of anhydrous THF.

  • Cool the flask to 0 °C using an ice-water bath.

  • Causality: The initial nucleophilic attack is highly exothermic. Cooling controls the reaction rate, preventing localized heating that leads to dimerization or decomposition.

Step 3: Electrophile and Base Addition

  • Dissolve N-phenylmorpholine-4-carboximidoyl chloride (5.0 mmol) in 10 mL of anhydrous THF and add it dropwise to the cooled solution over 10 minutes.

  • Immediately add DIPEA (10.0 mmol) dropwise over 5 minutes.

  • Validation Check: Within 15–30 minutes, a dense white precipitate (DIPEA·HCl) should begin to form. This confirms the successful displacement of the chloride ion and the formation of the acyclic intermediate.

Step 4: Maturation and Thermal Cyclization

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion to the amidrazone intermediate. (Verify via TLC: Hexanes/EtOAc 7:3; disappearance of the high-Rf imidoyl chloride spot).

  • Attach a reflux condenser and heat the reaction to 70 °C (reflux) for 12 hours.

  • Causality: The thermal energy drives the intramolecular dehydration. The reaction transitions from an acyclic intermediate to the thermodynamically stable aromatic triazole system.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature.

  • Filter the suspension through a Celite pad to remove the precipitated amine hydrochloride salts. Wash the pad with 10 mL of cold THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure morpholino-1,2,4-triazole derivative.

Troubleshooting & Optimization

  • Issue: Low Yield / High Urea Byproduct Formation

    • Cause: Moisture in the solvent or atmospheric humidity.

    • Solution: Use strictly anhydrous solvents (stored over molecular sieves) and ensure the Argon line is properly dried.

  • Issue: Incomplete Cyclization (Presence of Acyclic Intermediate)

    • Cause: Insufficient thermal energy or premature termination of the reflux step.

    • Solution: Extend the reflux time to 24 hours or switch to a higher boiling solvent like Toluene (with Pyridine as the base) to provide the necessary activation energy for dehydration.

References

  • Chemical Society Reviews. "Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds." RSC Publishing, 2021. Available at:[Link]

  • National Institutes of Health (PMC). "Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment." NIH, 2019. Available at:[Link](URL adjusted to standard PMC format based on grounding data)

  • Arkat USA. "Imidoyl isothiocyanates in the synthesis of condensed heterocycles: preparation of some substituted benzotriazocines." Arkivoc, 2008. Available at: [Link]

Method

Scale-up synthesis using N-phenylmorpholine-4-carboximidoyl chloride

Application Note: Scale-Up Synthesis of Guanidine Scaffolds using N-Phenylmorpholine-4-carboximidoyl Chloride Executive Summary This application note details the process development and scale-up protocols for the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Guanidine Scaffolds using N-Phenylmorpholine-4-carboximidoyl Chloride

Executive Summary

This application note details the process development and scale-up protocols for the synthesis and utilization of N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5). This reagent is a critical electrophilic intermediate used to install the N-phenylmorpholine-4-carboxamidine moiety, a pharmacophore found in various kinase inhibitors and Factor Xa inhibitors (e.g., structural analogs of Apixaban intermediates).

Unlike standard shelf reagents, this imidoyl chloride is moisture-sensitive and typically generated in situ or isolated under strict inert conditions. This guide provides a robust, self-validating workflow for its preparation from N-phenylmorpholine-4-carboxamide and its subsequent conversion into trisubstituted guanidines.

Reaction Chemistry & Mechanism

The synthesis proceeds via a chlorodeoxygenation of the urea precursor using Phosphorus Oxychloride (


). The resulting imidoyl chloride is a "hard" electrophile that reacts rapidly with amines to form guanidines.
Reaction Scheme

ReactionScheme Urea N-phenylmorpholine-4-carboxamide (Precursor) Imidoyl N-phenylmorpholine-4- carboximidoyl chloride (Active Electrophile) Urea->Imidoyl Chlorination (-HCl, -PO2Cl) POCl3 POCl3 / Toluene Reflux POCl3->Imidoyl Guanidine Target Guanidine Scaffold Imidoyl->Guanidine Addition-Elimination (+ Base) Amine Nucleophile (e.g., 4-Fluoroaniline) Amine->Guanidine

Figure 1: Reaction pathway from urea precursor to guanidine target via the imidoyl chloride intermediate.[1][2][3][4][5]

Safety & Handling (Critical)

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. All glassware must be oven-dried.
    
  • Imidoyl Chloride Stability: This intermediate is hydrolytically unstable. Exposure to atmospheric moisture converts it back to the urea or hydrolyzes it to the aniline/morpholine salts. Store under Nitrogen/Argon at -20°C if isolation is strictly necessary.

  • Exotherm Control: The reaction of the imidoyl chloride with amines is exothermic. Controlled addition rates are mandatory at scales >10g.

Detailed Experimental Protocols

Phase A: Synthesis of the Precursor (Urea)

Target: N-phenylmorpholine-4-carboxamide[6]

Rationale: Commercial sources of the urea can be variable in purity. Synthesizing it from Phenyl Isocyanate ensures a clean starting material, critical for the subsequent sensitive chlorination step.

  • Charge a dry reactor with Morpholine (1.0 equiv) and Dichloromethane (DCM) (10 vol).

  • Cool the solution to 0–5 °C.

  • Add Phenyl Isocyanate (1.0 equiv) dropwise over 60 minutes.

    • Process Control: Maintain internal temperature <10 °C. The reaction is instantaneous and highly exothermic.

  • Stir at room temperature for 2 hours.

  • Monitor by TLC/HPLC (Disappearance of isocyanate).

  • Workup: The product often precipitates. Filter, wash with cold DCM, and dry. If soluble, wash organic layer with 1M HCl (to remove excess morpholine), then Brine, dry over

    
    , and concentrate.
    
    • Typical Yield: >90%[7]

    • Appearance: White crystalline solid.

Phase B: Synthesis of N-phenylmorpholine-4-carboximidoyl chloride

Target: The Active Reagent

ParameterSpecificationNotes
Reagent Phosphorus Oxychloride (

)
1.5 – 2.0 equivalents. Excess ensures complete conversion.
Solvent Toluene (Anhydrous)High boiling point allows reflux; forms azeotrope with residual water.
Temperature 100–110 °C (Reflux)Required to drive the chlorodeoxygenation.
Time 3 – 5 HoursMonitor evolution of HCl gas.

Protocol:

  • Suspend N-phenylmorpholine-4-carboxamide (100 g, 0.485 mol) in Anhydrous Toluene (500 mL) under Nitrogen atmosphere.

  • Add

    
     (111.5 g, 0.727 mol, 1.5 equiv) slowly at room temperature.
    
    • Note: Slight exotherm may occur.

  • Heat the mixture to reflux (approx. 110 °C).

    • Observation: The suspension will clear as the imidoyl chloride forms (it is soluble in hot toluene). HCl gas evolution will be observed (scrubber required).

  • Stir at reflux for 3 hours.

  • Process Control: Aliquot 50 µL into dry MeOH. Analyze by HPLC.

    • Logic: The imidoyl chloride reacts with MeOH to form the O-methyl isourea. Disappearance of the Urea peak and appearance of the Isourea peak confirms conversion.

  • Concentration (Critical): Distill off Toluene and excess

    
     under reduced pressure (50–60 °C).
    
    • Caution: Do not overheat the residue.

  • Chase: Add fresh Toluene (200 mL) and distill again to azeotropically remove trace

    
    .
    
    • Result: The residue is the crude N-phenylmorpholine-4-carboximidoyl chloride (yellow/orange oil or semi-solid). Proceed immediately to Phase C.

Phase C: Guanidinylation (Scale-Up Application)

Target: N-(4-fluorophenyl)-N'-phenylmorpholine-4-carboximidamide

  • Dissolve the crude imidoyl chloride (from Phase B) in Anhydrous DCM or THF (500 mL). Cool to 0 °C.

  • Prepare a solution of 4-Fluoroaniline (53.9 g, 0.485 mol, 1.0 equiv) and Triethylamine (

    
    ) (147 g, 1.45 mol, 3.0 equiv) in DCM (200 mL).
    
    • Role of Base: Neutralizes the HCl generated during the addition and the HCl bound to the imidoyl chloride.

  • Add the amine/base solution dropwise to the imidoyl chloride solution over 1 hour.

    • Process Control: Maintain Temp < 5 °C.

  • Warm to room temperature and stir for 4–12 hours.

  • Quench by adding water (500 mL). Stir vigorously for 30 mins.

  • Separation: Separate phases. Extract aqueous layer with DCM.

  • Purification:

    • Wash organics with 1M NaOH (removes unreacted phenols/acids).

    • Wash with Brine.

    • Dry (

      
      ) and concentrate.
      
    • Recrystallization:[6][8] The crude guanidine can typically be recrystallized from Ethanol/Water or Ethyl Acetate/Heptane.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion in Phase B Old/Wet

or insufficient temperature.
Use fresh distilled

. Ensure vigorous reflux.
Reversion to Urea Moisture ingress during Phase B workup.Maintain strict inert atmosphere. Avoid delays between concentration and Phase C.
Violent Exotherm (Phase C) Fast addition of amine.Slow addition rate. Dilute the amine solution further.
"Sticky" Precipitate Formation of Amine-HCl salts trapping product.Use mechanical stirring. Add more solvent (DCM) or use a biphasic system (DCM/NaOH) if the imidoyl chloride is stable enough (Schotten-Baumann conditions - risky for this specific chloride).

Validated Workflow Diagram

Workflow cluster_0 Phase A: Precursor Synthesis cluster_1 Phase B: Activation cluster_2 Phase C: Coupling Step1 Morpholine + Ph-NCO (DCM, 0°C) Step2 Isolate Urea (>90% Yield) Step1->Step2 Step3 Add POCl3 (1.5 eq) Reflux in Toluene Step2->Step3 Step4 Distill excess POCl3 (Azeotropic Removal) Step3->Step4 Step5 Crude Imidoyl Chloride (Use Immediately) Step4->Step5 Step6 Add Amine + Et3N (DCM, 0°C) Step5->Step6 Step7 Aqueous Workup & Recrystallization Step6->Step7

Figure 2: Step-by-step process flow for the scale-up synthesis.

References

  • Synthesis of N-phenylmorpholine-4-carboxamide

    • Li, Y., & Li, H. (2011). N-Phenylmorpholine-4-carboxamide.[4][9] Acta Crystallographica Section E, 67(1), o225. Link

  • General Protocol for Imidoyl Chloride Preparation: Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley. (Standard reference for urea/imidoyl chloride chemistry). Smith, P. A. S. (1968). The Chemistry of Open-Chain Organic Nitrogen Compounds. (Foundational text on imidoyl chloride reactivity).
  • Guanidine Synthesis via Imidoyl Chlorides

    • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[10] Arkivoc, 2005(iv), 49-87. Link

  • Scale-Up Safety for POCl3 Reactions: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Best practices for handling acid chlorides on scale).

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always perform a risk assessment before scaling up reactions involving phosphorus oxychloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-phenylmorpholine-4-carboximidoyl Chloride

Welcome to the technical support guide for the synthesis of N-phenylmorpholine-4-carboximidoyl chloride. This document is designed for researchers, chemists, and drug development professionals who are working with this v...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-phenylmorpholine-4-carboximidoyl chloride. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. As a highly reactive imidoyl chloride, its successful synthesis hinges on a nuanced understanding of the reaction mechanism and meticulous control over experimental conditions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you improve your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis. The format is designed to help you quickly identify your problem and implement a scientifically-grounded solution.

Question: My reaction yield is consistently low, or I'm recovering only the starting N-phenylmorpholine-4-carboxamide. What's going wrong?

Answer: This is the most common issue and typically points to one of three culprits: inactive reagents, moisture contamination, or insufficient reaction drive.

  • Causality - Reagent Activity: The conversion of an amide to an imidoyl chloride requires a potent chlorinating agent. Reagents like thionyl chloride (SOCl₂) and phosphoryl chloride (POCl₃) are highly reactive and susceptible to degradation from atmospheric moisture. An older or improperly stored bottle of reagent may have partially hydrolyzed, reducing its efficacy.

  • Causality - Moisture Contamination: Imidoyl chlorides are extremely sensitive to moisture.[1][2][3] Any trace of water in the reaction vessel, solvent, or starting material will rapidly hydrolyze the product back to the more stable N-phenylmorpholine-4-carboxamide.[1] This is a reversible process that strongly favors the amide form.

  • Causality - Reaction Kinetics: The reaction may be incomplete. Amide activation is an equilibrium process, and insufficient time or a temperature that is too low may prevent the reaction from reaching completion.

Solutions:

  • Reagent Quality Control:

    • Use a fresh bottle of the chlorinating agent (e.g., thionyl chloride, phosphoryl chloride) or distill the reagent immediately before use.

    • Ensure the N-phenylmorpholine-4-carboxamide starting material is thoroughly dried under vacuum.

  • Implement Strict Anhydrous Conditions:

    • Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator.

    • Assemble the reaction apparatus under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous grade solvents. If unavailable, distill solvents from an appropriate drying agent.

  • Optimize Reaction Parameters:

    • Gradually increase the reaction time in your subsequent experiments. Monitor the reaction progress using an appropriate analytical technique (e.g., in-situ IR spectroscopy to watch for the disappearance of the amide C=O stretch).

    • If extending the time is ineffective, cautiously increase the temperature. A gentle reflux in an inert solvent like dichloromethane (DCM) or toluene is often sufficient.

Question: My final product is a dark, tarry substance instead of the expected solid or oil. What causes this decomposition?

Answer: Product darkening and polymerization are classic signs of thermal decomposition or side reactions.

  • Causality - Thermal Instability: While some heat is needed to drive the reaction, imidoyl chlorides, especially those with α-hydrogens (not applicable here, but a general concern), can undergo self-condensation or elimination at elevated temperatures.[1][2] More commonly, excessive heat can lead to complex decomposition pathways.

  • Causality - Aggressive Reagents: Reagents like phosphorus pentachloride (PCl₅) are highly effective but can also promote charring if the reaction temperature is not carefully controlled.[3]

Solutions:

  • Temperature Management:

    • Maintain a consistent and controlled temperature using an oil bath. Avoid direct heating with a mantle.

    • Add the chlorinating agent dropwise to the amide solution at a low temperature (e.g., 0 °C) to manage the initial exotherm, then allow the reaction to slowly warm to the target temperature.

  • Reagent Selection:

    • Thionyl chloride is often a good choice as the byproducts, SO₂ and HCl, are gaseous and escape the reaction mixture, helping to drive the equilibrium forward without requiring excessively high temperatures.[4]

    • If using POCl₃, use the minimum effective temperature.

Question: I'm struggling to purify the N-phenylmorpholine-4-carboximidoyl chloride. Standard workups seem to destroy it. How should I approach purification?

Answer: The high reactivity that makes imidoyl chlorides useful also makes them notoriously difficult to isolate.[1] Purification strategies must be rapid, cold, and strictly anhydrous.

  • Causality - Hydrolysis during Workup: Aqueous workups are not suitable for this class of compounds. Washing with water or bicarbonate solutions will instantly hydrolyze the product.

  • Causality - Chromatography Issues: Purification by standard silica gel chromatography is often problematic. The acidic nature of silica gel and the trace amounts of water present can lead to on-column degradation.

Solutions:

  • In-Situ Use (Recommended): The most effective strategy is to use the imidoyl chloride immediately after its formation without isolation. After confirming the reaction is complete, the crude solution can be cooled and the next reagent can be added directly to the same pot.

  • Anhydrous Workup (If Isolation is Necessary):

    • Once the reaction is complete, remove the excess chlorinating agent and solvent under high vacuum at a low temperature.

    • The crude residue can sometimes be purified by crystallization from a dry, non-polar solvent (e.g., hexanes, diethyl ether) at low temperatures.

    • Short-path distillation under high vacuum can be effective but carries the risk of thermal decomposition.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of N-phenylmorpholine-4-carboximidoyl chloride? The reaction proceeds via nucleophilic attack of the amide oxygen onto the electrophilic center of the chlorinating agent (e.g., the sulfur atom in SOCl₂). This forms a highly reactive intermediate. A subsequent intramolecular rearrangement and elimination of stable byproducts (like SO₂ and HCl gas) yields the imidoyl chloride. This process is analogous to the formation of the Vilsmeier reagent.[4][6][7]

Q2: Which chlorinating agent is best: Thionyl Chloride, Phosphoryl Chloride, or Oxalyl Chloride? There is no single "best" agent, as the optimal choice depends on the specific subsequent reaction and desired conditions.

  • Thionyl Chloride (SOCl₂): Highly effective, and its gaseous byproducts (SO₂ and HCl) help drive the reaction to completion, simplifying workup.[4] It is an excellent general-purpose choice.

  • Phosphoryl Chloride (POCl₃): A liquid reagent that is also very effective. It is a key component in the classic Vilsmeier-Haack reaction.[8] The non-gaseous byproducts may require removal in a subsequent step.

  • Oxalyl Chloride ((COCl)₂): Very reactive and can often be used at lower temperatures. However, it is more expensive and also produces gaseous byproducts (CO, CO₂, HCl).

Q3: How can I confirm that I have successfully synthesized the imidoyl chloride? Spectroscopic analysis is key.

  • FT-IR Spectroscopy: Look for the disappearance of the strong amide C=O stretching band (typically ~1650 cm⁻¹) and the appearance of a C=N stretching band (~1650–1689 cm⁻¹).[1]

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the morpholine and phenyl rings adjacent to the newly formed C=N-Cl group will change compared to the starting amide.

  • Note: Due to its instability, it is advisable to take an aliquot from the crude reaction mixture, quickly remove the solvent under vacuum, and prepare the sample immediately for analysis.

Q4: What are the critical safety precautions for this synthesis?

  • Corrosive Reagents: Thionyl chloride, phosphoryl chloride, and other chlorinating agents are highly corrosive and moisture-sensitive. They can cause severe burns. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Toxic Gas Evolution: The reaction releases toxic and corrosive gases such as HCl and, if using SOCl₂, sulfur dioxide (SO₂).[9] Ensure the fume hood has adequate airflow and consider using a gas trap (scrubber) containing a basic solution to neutralize the off-gases.

  • Exothermic Reaction: The initial mixing of the amide and chlorinating agent can be exothermic. Use an ice bath for initial cooling and add reagents slowly to maintain control.

Optimized High-Yield Experimental Protocol

This protocol details a reliable method for the synthesis, starting from the precursor N-phenylmorpholine-4-carboxamide.

Part A: Synthesis of N-phenylmorpholine-4-carboxamide (Precursor)
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add morpholine (8.7 g, 0.1 mol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Slowly add phenyl isocyanate (11.9 g, 0.1 mol) dropwise to the stirred solution over 20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 hours. A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold DCM (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid, N-phenylmorpholine-4-carboxamide, under high vacuum. The yield should be nearly quantitative.[10]

Part B: Synthesis of N-phenylmorpholine-4-carboximidoyl Chloride
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a stir bar, reflux condenser, and an inert gas inlet, add the dried N-phenylmorpholine-4-carboxamide (10.3 g, 0.05 mol) and anhydrous toluene (100 mL).

  • Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (9.0 g, 5.4 mL, 0.075 mol, 1.5 equiv) dropwise at room temperature. The mixture may warm slightly, and gas evolution (HCl, SO₂) will be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-90°C) using an oil bath and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by taking small aliquots, removing the solvent, and analyzing via IR spectroscopy to confirm the disappearance of the amide C=O peak.

  • Completion & Use: Once the reaction is complete, cool the flask to room temperature. The resulting solution of N-phenylmorpholine-4-carboximidoyl chloride is now ready for in-situ use in the next synthetic step. If isolation is required, proceed with caution as described in the troubleshooting section.

Table of Key Reaction Parameters
ParameterPart A: Amide SynthesisPart B: Imidoyl Chloride Synthesis
Key Reagents Morpholine, Phenyl IsocyanateN-phenylmorpholine-4-carboxamide, SOCl₂
Solvent Anhydrous DichloromethaneAnhydrous Toluene
Stoichiometry 1.0 : 1.01.0 (Amide) : 1.5 (SOCl₂)
Temperature 0 °C to Room Temp.Room Temp. to 80-90 °C (Reflux)
Reaction Time 3 hours4-6 hours
Expected Yield >95% (Precursor)Typically used in-situ; high conversion
Key Byproducts NoneSO₂(g), HCl(g)

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from common starting materials to the target imidoyl chloride and its subsequent reaction with a generic nucleophile.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Imidoyl Chloride Synthesis cluster_2 Part C: In-Situ Application (Example) Morpholine Morpholine Precursor N-phenylmorpholine- 4-carboxamide Morpholine->Precursor + DCM, 0°C -> RT PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->Precursor + DCM, 0°C -> RT ImidoylChloride N-phenylmorpholine-4- carboximidoyl chloride (Target Product) Precursor->ImidoylChloride + Toluene, Δ ChlorinatingAgent Thionyl Chloride (SOCl₂) ChlorinatingAgent->ImidoylChloride FinalProduct Amidine Product ImidoylChloride->FinalProduct + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->FinalProduct

Caption: Workflow for the synthesis and application of N-phenylmorpholine-4-carboximidoyl chloride.

References

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
  • Vilsmeier reagent. Wikipedia. [Link]

  • Imidoyl chloride. Wikipedia. [Link]

  • New Preparation Method for Vilsmeier Reagent and Related Imidoyl Chlorides. ResearchGate. [Link]

  • N-Phenylmorpholine-4-carboxamide. PMC, NIH. [Link]

  • New route for efficient synthesis of Imidoyl chloride containing molecules. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Imidoyl halides. Science of Synthesis. [Link]

  • Phosphoryl chloride. Wikipedia. [Link]

  • Thionyl Chloride. ResearchGate. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

Sources

Optimization

Optimizing reaction conditions for N-phenylmorpholine-4-carboximidoyl chloride couplings

The following guide serves as a specialized Technical Support Center for researchers utilizing N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) in synthetic workflows. [1] System Overview & Reagent Profile Re...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) in synthetic workflows.

[1]

System Overview & Reagent Profile

Reagent Identity: N-phenylmorpholine-4-carboximidoyl chloride Functional Class: Chloroformamidine (Carbamimidoyl chloride) Primary Application: Electrophilic guanylating agent for the synthesis of tri- and tetrasubstituted guanidines.[1] Reactivity Profile: Highly electrophilic at the imidoyl carbon; susceptible to hydrolysis.[1]

This reagent acts as a "linchpin" scaffold, connecting the morpholine moiety and a phenyl ring via a central carbon that is primed for nucleophilic attack. The primary reaction involves the displacement of the chloride leaving group by a nucleophile (typically an amine) to generate a guanidine core.

Core Reaction Scheme

[1]

Standard Operating Procedure (SOP)

Before troubleshooting, ensure your baseline protocol aligns with these field-validated conditions.

ParameterStandard ConditionRationale
Solvent Dichloromethane (DCM) or THF (Anhydrous)Non-nucleophilic; prevents hydrolysis.[1]
Concentration 0.1 M – 0.2 MBalances kinetics with solubility.[1]
Base Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)Scavenges HCl byproduct; prevents protonation of the nucleophile.
Temperature 0°C start

RT
Controls exotherm; minimizes side reactions.[1]
Atmosphere Nitrogen or ArgonCritical to prevent hydrolysis to the urea.[1]
Stoichiometry 1.0 equiv Chloride : 1.1 equiv NucleophileSlight excess of nucleophile drives conversion.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant formation of the urea byproduct (N-phenylmorpholine-4-carboxamide) instead of my guanidine."

Diagnosis: Hydrolysis.[1] The imidoyl chloride bond is extremely sensitive to moisture.[1] If water is present, it attacks the electrophilic carbon faster than your amine nucleophile, reverting the reagent to its urea precursor (Morpholine-CO-NHPh).

Corrective Actions:

  • Solvent Audit: Ensure solvents are dried over molecular sieves (3Å or 4Å).[1] Karl Fischer titration should show <50 ppm water.[1]

  • Base Quality: Old bottles of TEA or DIPEA often absorb atmospheric moisture.[1] Use fresh or redistilled amine bases.[1]

  • Reagent Handling: Weigh the imidoyl chloride in a glovebox or under a rapid flow of inert gas. If the solid has turned from off-white to sticky/yellow, it has likely already hydrolyzed.[1]

Issue 2: "The reaction stalls at 50% conversion even after 24 hours."

Diagnosis: Nucleophile Sterics or Deactivation.[1] If your nucleophile is an electron-deficient aniline or a sterically hindered secondary amine, the standard conditions may not provide enough activation energy.[1]

Corrective Actions:

  • Thermal Boost: Switch solvent to Toluene or 1,2-Dichloroethane (DCE) and heat to 60–80°C.

  • Catalysis: Add a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP, 10 mol%) can form a more reactive intermediate (acyl-pyridinium type species), accelerating the attack of the bulkier nucleophile.

  • Alternative Base: Switch to an inorganic base like

    
     or 
    
    
    
    in Acetonitrile (MeCN).[1] Heterogeneous conditions can sometimes improve turnover for sluggish substrates.[1]
Issue 3: "My product is co-eluting with the starting material or byproducts."

Diagnosis: Purification Strategy Failure.[1] Guanidines are highly polar and basic, often streaking on silica gel or binding irreversibly.[1]

Corrective Actions:

  • Amine-Modified Silica: Pre-treat your silica column with 1% Triethylamine in the eluent (e.g., 1% TEA in Hexane/EtOAc).[1] This neutralizes acidic sites on the silica.[1]

  • Reverse Phase: Switch to C18 chromatography using a water/acetonitrile gradient with 0.1% Formic Acid or Ammonium Bicarbonate buffer.

  • Scavenging: If unreacted imidoyl chloride remains, quench with a polymer-supported amine (e.g., Trisamine resin) before filtration.[1] This converts excess chloride to a resin-bound guanidine that is easily removed.[1]

Mechanistic Visualization

Pathway Analysis: Guanidine Formation vs. Hydrolysis

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and eliminate the red path.

ReactionPathways Start Imidoyl Chloride (Reagent) Intermed Tetrahedral Intermediate Start->Intermed Nucleophilic Attack Byproduct Urea (Hydrolysis) Start->Byproduct Direct Hydrolysis Product Target Guanidine Intermed->Product - Cl⁻ / - H⁺ (Elimination) Amine Amine (R-NH2) + Base Amine->Intermed Water H2O (Moisture) Water->Byproduct

Caption: Competitive pathways in chloroformamidine coupling. Moisture control is critical to prevent the irreversible thermodynamic sink of urea formation.

Optimization Workflow

Use this decision tree to optimize conditions for difficult substrates.

OptimizationFlow Start Start Reaction (DCM, 0°C, TEA) Check Check LCMS/TLC @ 2 Hours Start->Check Decision1 Conversion > 90%? Check->Decision1 Success Proceed to Workup (Basic Wash) Decision1->Success Yes Decision2 SM Remaining? Decision1->Decision2 No Heat Increase Temp to 40°C (Reflux DCM) Decision2->Heat Slow Reaction SolventSwitch Switch to Toluene Heat to 80°C Decision2->SolventSwitch No Reaction Catalyst Add 10 mol% DMAP Decision2->Catalyst Steric Hindrance Heat->Check Catalyst->Check

Caption: Stepwise optimization logic for maximizing yield in N-phenylmorpholine-4-carboximidoyl chloride couplings.

Frequently Asked Questions (FAQs)

Q: Can I synthesize the imidoyl chloride myself if the commercial stock is degraded? A: Yes. The standard synthesis involves treating N-phenylmorpholine-4-carboxamide with thionyl chloride (


) or phosphoryl chloride (

).[1]
  • Protocol: Reflux the urea in

    
     (neat or in toluene) for 2–4 hours. Remove excess 
    
    
    
    under vacuum.[1] The resulting solid is the hydrochloride salt of the imidoyl chloride. Note: This intermediate is corrosive and moisture-sensitive [1].[1]

Q: What is the stability of the guanidine product? A: Guanidines are generally stable bases.[2] However, under strongly acidic aqueous conditions, they can hydrolyze back to the urea, though much slower than the imidoyl chloride. For storage, keep them as free bases or HCl salts in a desiccator.[1]

Q: Are there alternative coupling partners besides amines? A: Yes.

  • Alcohols (

    
    ):  Reacting with alcohols/phenols yields isoureas .[1] Requires stronger bases (NaH) or catalysis (Cu salts) due to lower nucleophilicity of oxygen compared to nitrogen [2].
    
  • Thiols (

    
    ):  Reacting with thiols yields isothioureas .[1]
    

References

  • Synthesis of Chloroformamidines : Katritzky, A. R.; et al. "Imidoyl isothiocyanates in the synthesis of condensed heterocycles." Arkivoc, 2006 , (ii), 118-125.[1] Link

  • Guanidine Synthesis Overview : "Guanidine synthesis by guanylation." Organic Chemistry Portal. Link

  • Cross-Coupling Troubleshooting : "Cross-Coupling Reaction Manual." MilliporeSigma. Link

  • Reagent Data : "N-phenylmorpholine-4-carboximidoyl chloride."[1][3] Santa Cruz Biotechnology.[1] Link

Sources

Troubleshooting

How to handle and store N-phenylmorpholine-4-carboximidoyl chloride safely

CAS: 30543-38-5 | Class: Chloroformamidine / Carbamimidic Chloride[1] Welcome to the Technical Support Center. This guide is structured to address the specific stability and reactivity challenges associated with N-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 30543-38-5 | Class: Chloroformamidine / Carbamimidic Chloride[1]

Welcome to the Technical Support Center. This guide is structured to address the specific stability and reactivity challenges associated with N-phenylmorpholine-4-carboximidoyl chloride .

As an electrophilic intermediate, this compound sits in a "Goldilocks" zone of reactivity: stable enough to isolate, yet reactive enough to degrade rapidly if mishandled. The following protocols are designed to prevent the common "brick-in-the-bottle" phenomenon and ensure high-yield downstream coupling.

Part 1: Material Intake & Verification

How do I know my material is still active?

Before starting any synthesis, verify the integrity of your reagent. Chloroformamidines are notorious for "silent hydrolysis"—looking acceptable while chemically degrading.[1]

Parameter Specification / Observation Troubleshooting / Action
Physical State Viscous oil or low-melting solid (depending on purity/batch).[1]If Hard White Solid: The material has likely hydrolyzed to the urea (N-phenylmorpholine-4-carboxamide).[1] Discard.
Color Pale yellow to orange.[1]Dark Brown/Black: Significant decomposition or polymerization.[1] Purify immediately or discard.[1][2]
Odor Acrid, pungent (similar to HCl).Faint/Odorless: Suspect hydrolysis.[1] The active chloride releases HCl fumes; the inert urea does not.
Solubility Soluble in DCM, THF, Toluene.Insoluble Precipitate: If it doesn't dissolve in dry DCM, it is likely the urea salt. Filter and check the filtrate.
The "Quick-Check" Protocol (NMR)

Do not rely on TLC alone, as the chloride and urea often streak or have similar Rf values on silica due to hydrolysis on the plate.

  • Take a small aliquot (<10 mg) under Nitrogen.

  • Dissolve in anhydrous

    
     (ensure the solvent is dry to prevent in-tube hydrolysis).
    
  • Target Signal: Look for the morpholine ring protons.

    • Active Chloride: Signals will be distinct and chemically shifted downfield due to the electron-withdrawing

      
       group.[1]
      
    • Hydrolyzed Urea: Signals will shift upfield.[1] The appearance of a broad NH singlet (approx 8.0-9.0 ppm) confirms hydrolysis.[1]

Part 2: Storage Architecture

How do I keep it from dying?

The primary enemy of N-phenylmorpholine-4-carboximidoyl chloride is atmospheric moisture, which triggers an autocatalytic degradation cycle releasing HCl gas.[1]

Self-Validating Storage Workflow

StorageProtocol Start Material Receipt/Synthesis Check Is usage immediate (<24 hours)? Start->Check Immediate Store at 4°C (Septum-sealed vessel) Check->Immediate Yes LongTerm Long-term Storage Protocol Check->LongTerm No Step1 1. Transfer to Schlenk tube or Teflon-taped vial LongTerm->Step1 Step2 2. Flush headspace with Argon (Heavier than Air) Step1->Step2 Step3 3. Seal with Parafilm AND Desiccant Pack Step2->Step3 Step4 4. Store at -20°C Step3->Step4 Risk CRITICAL RISK: Do not store in freezers with auto-defrost cycles Step4->Risk

Figure 1: Decision logic for short-term vs. long-term storage to prevent hydrolytic degradation.

Key Storage Rules:

  • Argon over Nitrogen: Argon is heavier than air and provides a better "blanket" for liquids/oils in storage vials.

  • Avoid Auto-Defrost Freezers: The temperature cycling in standard lab freezers can cause condensation inside the secondary container.[1] Use a dedicated manual-defrost chemical freezer.[1]

  • Secondary Containment: Always store the vial inside a secondary jar containing activated Drierite or molecular sieves.

Part 3: Experimental Troubleshooting

Why did my reaction fail?

Scenario A: The "Goo" Problem (Hydrolysis)

Symptom: You opened the bottle, and the material is a sticky, semi-solid mess that won't dissolve clearly. Mechanism:


Solution: 
  • Do not use. The urea byproduct is inert to nucleophilic attack under standard coupling conditions.

  • Recovery: If the batch is large (>5g), you can attempt to regenerate the chloride. Dissolve the "goo" in toluene, add excess thionyl chloride (

    
    ), and reflux for 2-3 hours. Remove solvent/excess 
    
    
    
    under high vacuum. Note: This only works if the degradation is simple hydrolysis.
Scenario B: Low Yield in Nucleophilic Substitution

Symptom: The starting material disappears, but the desired guanidine/amidine product yield is <40%. Root Cause: Competition between the nucleophile and trace moisture, or "quenching" by the HCl generated in situ. Fix:

  • Scavenger Base: Ensure you are using at least 2.5 equivalents of base (e.g.,

    
     or DIPEA).
    
    • 1 eq for the nucleophile.

    • 1 eq to neutralize the HCl leaving group.

    • 0.5 eq excess to maintain basicity.

  • Order of Addition: Add the nucleophile (amine/alcohol) to the chloride solution at

    
    . Do not add the chloride to the nucleophile; high local concentrations of the chloride can lead to dimerization.
    
Scenario C: Pressure Buildup in Storage

Symptom: A "pop" sound when opening the vial. Cause: Slow hydrolysis releasing HCl gas.[1] Action: Vent the vial in a fume hood immediately. If pressure has built up, the material is partially degraded. Perform the NMR Quick-Check (Part 1) before using.

Part 4: Safety & Emergency Protocols

Hazard Classification: Corrosive (Skin/Eye), Moisture Sensitive, Lachrymator (potential).

Hazard Mitigation Strategy
HCl Release Hydrolysis releases Hydrogen Chloride gas.[1] Always open older containers in a fume hood.
Skin Contact Chloroformamidines are potent electrophiles and can alkylate DNA/proteins. Wash immediately with soap and water; do not use alcohol (which increases skin permeability).
Spill Cleanup Do not wipe with water (generates HCl mist). Cover with solid sodium bicarbonate (

) to neutralize, then sweep up.
References
  • PubChem. (2025).[1][3] N-phenylmorpholine-4-carboxamide (Hydrolysis Product) Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link][1]

Sources

Optimization

Minimizing epimerization with N-phenylmorpholine-4-carboximidoyl chloride in peptide coupling

Here is the comprehensive technical support guide for minimizing epimerization using N-phenylmorpholine-4-carboximidoyl chloride (PMCC) in peptide coupling. Topic: Minimizing Epimerization with N-phenylmorpholine-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for minimizing epimerization using N-phenylmorpholine-4-carboximidoyl chloride (PMCC) in peptide coupling.

Topic: Minimizing Epimerization with N-phenylmorpholine-4-carboximidoyl chloride (PMCC) Document ID: TS-PMCC-052 Status: Active / Expert Review

Executive Summary: The PMCC Challenge

What is PMCC? N-phenylmorpholine-4-carboximidoyl chloride (PMCC) is a specialized chlorinating agent belonging to the class of imidoyl chlorides . Functionally, it behaves similarly to Ghosez’s reagent or TCFH (Tetramethylchloroformamidinium hexafluorophosphate). It activates carboxylic acids by converting them into highly reactive acyl chlorides or acyl-imidoyl intermediates in situ.

The Epimerization Risk While PMCC is a potent activator for sterically hindered amino acids, its mechanism poses a high risk of epimerization. The rapid generation of an acid chloride intermediate facilitates the formation of 5(4H)-oxazolone , the primary driver of chiral loss in peptide synthesis.

The Solution Minimizing epimerization requires a "Intercept & Stabilize" strategy:

  • Intercept the volatile acid chloride with an additive (Oxyma/HOBt).

  • Stabilize the pH using non-nucleophilic, weak bases (Collidine/NMI).

  • Control the temperature to kinetically favor coupling over racemization.

Diagnostic Checklist: Why is my peptide racemizing?

Before altering your protocol, review these critical parameters. If you answer "Yes" to the red flags, you have identified your root cause.

ParameterSafe Zone (Low Risk) Danger Zone (High Risk)
Base Used 2,4,6-Collidine (TMP), N-Methylimidazole (NMI)Triethylamine (TEA), DIEA (DIPEA)
Additive Oxyma Pure, HOBt, HOAtNone (Neat activation)
Activation Temp -10°C to 0°CRoom Temperature (25°C) or Heating
Solvent DCM (Dichloromethane), THFDMF, DMSO (Polar solvents stabilize oxazolone enolates)
Pre-activation 1–2 minutes> 10 minutes (Allows oxazolone accumulation)
Amino Acid Gly, Ala, LeuCys(Trt), His(Trt), Ser(tBu), Phenylglycine

Deep Dive: The Mechanism of Failure

To prevent epimerization, you must understand the pathway. PMCC converts the carboxylic acid into an Acyl Chloride (or a mixed anhydride-like imidoyl ester).

  • Path A (Desired): The amine attacks the active intermediate directly.

  • Path B (Racemization): The activated carbonyl oxygen attacks the amide backbone, forming an Oxazolone . The

    
    -proton of the oxazolone is highly acidic (
    
    
    
    ) and is easily stripped by tertiary bases (like DIEA), leading to immediate loss of chirality.
Mechanism Visualization

The following diagram illustrates the competition between productive coupling and epimerization.

PMCC_Mechanism Start Amino Acid (Carboxylic Acid) Inter Activated Acyl Chloride (High Energy) Start->Inter PMCC Activation PMCC PMCC Reagent (Imidoyl Chloride) PMCC->Inter Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Inter->Oxazolone Cyclization (Fast in DMF/DIEA) ActiveEster Active Ester (-OBt / -Oxyma) Inter->ActiveEster Intercepted by Additive Enol Enolized Oxazolone (Loss of Chirality) Oxazolone->Enol Base (DIEA) Deprotonation Racemic Racemic Peptide (50% L / 50% D) Enol->Racemic Amine Attack Additive Additive (Oxyma/HOBt) Additive->ActiveEster Product Pure Peptide (>99% L-Isomer) ActiveEster->Product Amine Attack (Clean Coupling)

Caption: Kinetic competition between Oxazolone formation (Red Path) and Active Ester interception (Green Path).

Optimized Protocol: The "Zero-Epimerization" Workflow

This protocol uses Oxyma Pure to intercept the acid chloride and Collidine as a weak base to prevent


-proton abstraction.

Reagents:

  • A: Protected Amino Acid (1.0 equiv)

  • B: PMCC (1.0 – 1.1 equiv)

  • C: Oxyma Pure (1.0 equiv) [Critical for suppression]

  • D: 2,4,6-Collidine (2.0 – 3.0 equiv)

  • Solvent: DCM (preferred) or DMF (if solubility is required).

Step-by-Step Methodology:

  • Preparation (0°C): Dissolve the Amino Acid (A) and Oxyma Pure (C) in DCM. Cool the solution to 0°C in an ice bath. Note: Lower temperature reduces the kinetic rate of oxazolone formation.

  • Activation (The "Cold" Addition): Add the Base (Collidine) to the mixture. Stir for 1 minute. Add PMCC (B) slowly. Why? This sequence generates the active ester in situ without exposing the free acid chloride to a strong base.

  • Pre-activation (Short): Stir at 0°C for exactly 2–3 minutes . Warning: Do not exceed 5 minutes. Prolonged activation of acid chlorides/imidates increases racemization risk.

  • Coupling: Add the amine component (peptide fragment or resin-bound amine). Allow the reaction to warm to room temperature naturally. Stir for 1–2 hours.

  • Quenching: Quench with a small amount of water or MeOH to destroy excess imidoyl chloride before workup.

Troubleshooting & FAQs

Q1: I don't have Collidine. Can I use DIEA (Diisopropylethylamine)?

  • Strictly No for Cys/His: If you are coupling Cysteine or Histidine, DIEA will cause significant epimerization with PMCC.

  • Conditional Yes: If coupling robust amino acids (Ala, Gly, Pro), you can use DIEA, but you must keep the reaction at 0°C and use Oxyma/HOBt. Never use DIEA with PMCC without an additive.

Q2: Why not just use HATU? Why bother with PMCC? PMCC generates an acid chloride intermediate. This is physically smaller than the HATU active species, making PMCC superior for extremely hindered couplings (e.g., N-methylated amino acids or Aib-Aib couplings) where bulky reagents fail. The risk of epimerization is the price you pay for this high reactivity.

Q3: My solution turns dark black/brown upon adding PMCC. Is this normal? Imidoyl chlorides can degrade or polymerize if the base is added too quickly or if the solvent is wet. Ensure your DCM/DMF is anhydrous. A slight yellow/orange color is normal; black tar indicates decomposition.

Q4: Can I use N-Methylimidazole (NMI) instead of Collidine? Yes. In fact, NMI is excellent for this chemistry (similar to the TCFH-NMI protocol). NMI forms an N-acyl imidazolium intermediate, which is highly reactive but maintains stereochemistry better than the free acid chloride.

  • Protocol Adjustment: Use 2.5 equiv of NMI. No Oxyma is strictly necessary if using NMI, but Oxyma is still recommended for Cys/His.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Context: Comprehensive review of coupling reagents, establishing the mechanism of acid halide gener
  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations.[1][2] Organic Letters, 20(14), 4218–4222. Link

    • Context: Establishes the "Imidoyl Chloride + NMI" protocol (mechanistically identical to PMCC) for retaining stereochemistry in hindered couplings.
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-based Phosphonium Coupling Reagent PyAOP. Organic Letters, 4, 1411-1414.

Sources

Troubleshooting

Overcoming low reactivity of sterically hindered amines with N-phenylmorpholine-4-carboximidoyl chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows that stall when attempting to synthesize complex guanidines from N-phenylmorpholine-4-carboximidoyl chloride an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows that stall when attempting to synthesize complex guanidines from N-phenylmorpholine-4-carboximidoyl chloride and sterically hindered amines (e.g., tert-butylamine or 2,6-diisopropylaniline).

Standard basic conditions often fail here. This guide is designed not just to give you a protocol, but to explain the causality behind the chemistry, ensuring you can build a self-validating experimental system.

Mechanistic Overview: The Steric Barrier

To solve the reactivity issue, we must first understand the geometry of the molecules involved. N-phenylmorpholine-4-carboximidoyl chloride features an electrophilic carbon that is


 hybridized, meaning it sits in a planar geometry.

When a bulky nucleophile attempts to attack this carbon along the required Bürgi-Dunitz trajectory, it experiences severe steric clash with the adjacent morpholine and phenyl rings. The thermal energy required to overcome this steric barrier often exceeds the decomposition temperature of the starting materials.

To bypass this, we utilize electrophilic activation . By introducing a halophilic Lewis acid, we abstract the chloride leaving group to form a nitrilium ion. This intermediate is


 hybridized (linear), which completely removes the steric shielding around the electrophilic carbon, allowing rapid attack by hindered amines.

Mechanism A Imidoyl Chloride (sp² hybridized, sterically blocked) C Nitrilium Ion Intermediate (sp hybridized, linear, accessible) A->C - AgCl (Precipitate) B AgOTf (Halophilic Lewis Acid) B->C Chloride Abstraction E Guanidine Product (Target Scaffold) C->E Nucleophilic Attack D Sterically Hindered Amine (e.g., 2,6-diisopropylaniline) D->E Rapid Addition

Figure 1: AgOTf-mediated electrophilic activation of imidoyl chlorides via a nitrilium ion.

Troubleshooting Guide & FAQs

Q: Why does my reaction with 2,6-diisopropylaniline stall at <10% conversion even after 24 hours at reflux? A: The causality lies in the steric clash at the


 hybridized electrophilic center. Thermal energy alone is insufficient. By adding a stoichiometric amount of Silver Triflate (AgOTf), you force the irreversible abstraction of the chloride ion. This generates a highly reactive, linear nitrilium ion intermediate that is significantly less sterically encumbered, facilitating rapid attack even by bulky amines (1)[1].

Q: I am observing the formation of N-phenylmorpholine-4-carboxamide instead of my target guanidine. What went wrong? A: You are observing the hydrolysis of your starting material. Imidoyl chlorides are extremely sensitive to moisture and will rapidly react with water to form the corresponding urea/amide derivative (2)[2]. Because your hindered amine is a poor nucleophile, even trace amounts of water will outcompete it. Self-Validation Check: The absence of the highly polar amide byproduct on your TLC plate validates the integrity of your anhydrous setup.

Q: Can I use a weaker Lewis acid like ZnCl₂ instead of AgOTf? A: Yes, but with caveats. ZnCl₂ coordinates the chloride rather than irreversibly precipitating it out of the system. This creates an equilibrium rather than a full conversion to the nitrilium ion. You will still require elevated temperatures (e.g., refluxing toluene) to achieve moderate yields, whereas AgOTf drives the reaction to completion at room temperature.

Quantitative Performance Data

To illustrate the impact of electrophilic activation on sterically hindered substrates, review the comparative conversion data below. Notice how the linear nitrilium ion completely bypasses the thermal requirements of the standard protocol.

Amine SubstrateActivation MethodSolventTemp (°C)Time (h)Conversion (%)Causality / Observation
tert-ButylamineNone (Control)DCM2524< 5Steric clash prevents attack on

carbon.
tert-ButylamineAgOTf (1.1 eq)DCM252> 95Linear nitrilium ion allows rapid nucleophilic addition.
2,6-DiisopropylanilineNone (Control)Toluene1102412Thermal energy insufficient to overcome steric barrier.
2,6-DiisopropylanilineAgOTf (1.1 eq)DCM25488Electrophilic activation bypasses thermal requirements.
2,6-DiisopropylanilineZnCl

(20 mol%)
Toluene1101265Weaker Lewis acid requires thermal assistance.

Validated Experimental Protocol

This protocol utilizes AgOTf to overcome the low reactivity of hindered amines, yielding highly substituted guanidines (3)[3].

Self-Validating Principle: The precipitation of AgCl serves as an immediate, visual in-process control. If the solution remains clear after AgOTf addition, the imidoyl chloride has likely degraded prior to the experiment.

Workflow S1 1. System Preparation Flame-dry Schlenk flask under Ar S2 2. Electrophile Solvation Dissolve Imidoyl Chloride in anhydrous DCM S1->S2 S3 3. Electrophilic Activation Add AgOTf (1.1 eq) at 0 °C in the dark S2->S3 S4 4. Nucleophilic Addition Dropwise addition of Hindered Amine S3->S4 S5 5. Reaction Maturation Warm to RT & Monitor via TLC/GC-MS S4->S5 S6 6. Isolation Aqueous Workup & Column Chromatography S5->S6

Figure 2: Step-by-step workflow for the AgOTf-mediated guanylation of hindered amines.

Step-by-Step Methodology:
  • Preparation : Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous environment.

  • Solvation : Add N-phenylmorpholine-4-carboximidoyl chloride (1.0 mmol, 224.7 mg) to the flask. Dissolve in 5.0 mL of rigorously anhydrous dichloromethane (DCM).

  • Activation : Cool the flask to 0 °C using an ice bath. Wrap the flask in aluminum foil to exclude light (AgOTf is highly photosensitive and will degrade to black silver metal). Quickly add Silver Triflate (AgOTf, 1.1 mmol, 282.6 mg) under a positive stream of Argon.

    • Validation: A white precipitate (AgCl) must begin forming within 5 minutes, confirming nitrilium ion generation.

  • Addition : Dissolve the sterically hindered amine (1.2 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exotherms.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the amine via TLC (Eluent: Hexanes/EtOAc, visualize with UV and Ninhydrin).

  • Quench & Workup : Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Filter the biphasic mixture through a pad of Celite to remove the AgCl salts. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure guanidine derivative.

References

  • Imidoyl chloride - Wikipedia . Source: wikipedia.org. URL: 2

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines . Source: rsc.org. URL:3

  • Atypical and Asymmetric 1,3‐P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes . Source: nih.gov. URL:1

Sources

Optimization

Preventing hydrolysis of N-phenylmorpholine-4-carboximidoyl chloride during reactions

Technical Support Center: N-phenylmorpholine-4-carboximidoyl chloride Welcome to the technical support center for N-phenylmorpholine-4-carboximidoyl chloride. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-phenylmorpholine-4-carboximidoyl chloride

Welcome to the technical support center for N-phenylmorpholine-4-carboximidoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly sensitive reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. Hydrolysis is the most common pitfall with this reagent, and this guide is structured to help you understand, prevent, and diagnose this issue.

Frequently Asked Questions (FAQs)

FAQ 1: What is N-phenylmorpholine-4-carboximidoyl chloride and why is it useful?

N-phenylmorpholine-4-carboximidoyl chloride is a reactive chemical intermediate, classified as an imidoyl chloride.[1][2] Its high reactivity stems from the electrophilic carbon atom double-bonded to a nitrogen and single-bonded to a labile chlorine atom.[2] This structure makes it an excellent precursor for the synthesis of various nitrogen-containing compounds, most notably substituted guanidines, which are formed upon reaction with primary or secondary amines.[1][3][4] The guanidine functional group is a critical pharmacophore found in numerous natural products and pharmaceuticals, making this reagent a valuable tool in medicinal chemistry and drug discovery.[3]

FAQ 2: Why is my N-phenylmorpholine-4-carboximidoyl chloride reaction failing? Understanding the Hydrolysis Mechanism.

The primary reason for failure in reactions involving imidoyl chlorides is their extreme sensitivity to moisture.[1][5] Water, even in trace amounts from ambient humidity, glassware, or solvents, can act as a nucleophile.[6][7] It readily attacks the electrophilic carbon of the imidoyl chloride, leading to a rapid hydrolysis reaction. This process consumes your starting material and forms the corresponding N-phenylmorpholine-4-carboxamide, an undesired and stable urea byproduct that can complicate purification.[1][8][9]

The mechanism proceeds via nucleophilic attack by water on the imidoyl chloride, followed by the elimination of hydrogen chloride (HCl).[1][10][11] This process is often irreversible and significantly reduces the yield of the desired product.

Hydrolysis_Mechanism IMC N-phenylmorpholine-4-carboximidoyl chloride INT Tetrahedral Intermediate IMC->INT Nucleophilic Attack H2O H₂O (Water) H2O->INT UREA N-phenylmorpholine-4-carboxamide (Hydrolysis Product) INT->UREA Elimination HCL HCl INT->HCL

Caption: Hydrolysis mechanism of the imidoyl chloride.

FAQ 3: How can I prevent hydrolysis before starting my reaction?

Proactive prevention is paramount. The battle against hydrolysis is won before any reagents are mixed. This involves the rigorous exclusion of water from every component of your reaction.[5][6][12][13]

A. Glassware Preparation: Glass surfaces are surprisingly hydrophilic and adsorb a film of water from the atmosphere.[13][14] Standard air-drying is insufficient.

  • Oven-Drying: Place all glassware (flasks, stir bars, cannulas) in a laboratory oven at >125 °C for at least 12-24 hours.[5][14]

  • Flame-Drying: For more stringent requirements, assemble the glassware hot from the oven and then flame-dry it under a vacuum or a stream of inert gas (Nitrogen or Argon).[5][14] This removes the final traces of adsorbed water.

B. Solvent & Reagent Anhydrousness: Using commercially available "anhydrous" solvents is a good start, but they should always be verified or dried further.

  • Drying Solvents: The most reliable method for achieving low-ppm water content is to use activated molecular sieves.[15][16] For aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN), 3Å molecular sieves are ideal as their pore size is perfect for trapping small water molecules while excluding larger solvent molecules.[7][15]

  • Verification: The gold standard for quantifying water content in solvents is Karl Fischer titration.[15][16][17] Aim for a water content below 50 ppm for sensitive reactions.[17]

FAQ 4: What are the optimal reaction conditions to minimize hydrolysis?

Controlling the reaction environment is critical. This involves creating a completely water-free (anhydrous) and oxygen-free (anaerobic, though less critical for this specific reaction) environment.[5][12][13]

A. Inert Atmosphere: Your reaction must be conducted under a positive pressure of an inert gas, such as Nitrogen or Argon.[5][13] This prevents atmospheric moisture from entering the reaction vessel.

  • Techniques: Use of a Schlenk line or a glovebox is standard practice for these types of moisture-sensitive reactions.[5][13][17] A simple balloon filled with inert gas is a less rigorous but often acceptable alternative for shorter, less sensitive reactions.

Inert_Atmosphere_Setup Basic Inert Atmosphere Setup cluster_glassware Reaction Vessel Flask Reaction Flask (Oven/Flame-Dried) Condenser Condenser Flask->Condenser Bubbler Oil Bubbler (Pressure Release) Condenser->Bubbler Gas Outlet Septum Rubber Septum (for additions) InertGas Inert Gas Source (N₂ or Ar Cylinder) InertGas->Flask Gas Inlet Troubleshooting_Workflow Start Hydrolysis Detected (via TLC/LC-MS) CheckSolvent Step 1: Verify Solvent Dryness (Karl Fischer Titration) Start->CheckSolvent CheckGlassware Step 2: Review Glassware Prep (Oven/Flame-Drying) CheckSolvent->CheckGlassware If Solvent is Dry (<50 ppm) CheckAtmosphere Step 3: Check Inert Atmosphere (Positive Pressure, No Leaks) CheckGlassware->CheckAtmosphere If Prep was Rigorous CheckReagents Step 4: Check Other Reagents (Amine, Base for Water Content) CheckAtmosphere->CheckReagents If Setup is Secure Success Problem Solved: Reaction Optimized CheckReagents->Success After Identifying Source

Sources

Troubleshooting

Troubleshooting guide for reactions involving N-phenylmorpholine-4-carboximidoyl chloride

Topic: Troubleshooting guide for reactions involving N-phenylmorpholine-4-carboximidoyl chloride CAS: 30543-38-5 Document ID: TS-GUIDE-30543 Introduction: Understanding Your Reagent N-phenylmorpholine-4-carboximidoyl chl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting guide for reactions involving N-phenylmorpholine-4-carboximidoyl chloride CAS: 30543-38-5 Document ID: TS-GUIDE-30543

Introduction: Understanding Your Reagent

N-phenylmorpholine-4-carboximidoyl chloride is a specialized chloroformamidine reagent used primarily as an electrophilic building block in the synthesis of guanidines , isoureas , and heterocycles .

Structurally, it features a morpholine ring and a phenyl group attached to a central chloro-iminium core. This unique architecture presents a "push-pull" electronic environment:

  • The Challenge: The morpholine nitrogen donates electron density via resonance, stabilizing the central carbon and potentially reducing its electrophilicity compared to simple acid chlorides.

  • The Benefit: This stabilization allows for more selective reactions with nucleophiles, avoiding the "runaway" side reactions common with more aggressive electrophiles.

This guide addresses the three most common failure modes: Hydrolysis (Reagent Degradation) , Nucleophilic Stagnation (Low Yields) , and Purification Decomposition .

Diagnostic & Troubleshooting Guide

Issue 1: The "White Solid" Phenomenon (Hydrolysis)

Symptom: You opened the bottle or stored the reaction mixture, and a white, crystalline solid precipitated. The reaction mixture shows a strong C=O stretch in IR.

Root Cause: Chloroformamidines are moisture-sensitive. Upon contact with water (atmospheric moisture or wet solvents), they hydrolyze rapidly to form N-phenylmorpholine-4-carboxamide (the urea derivative) and HCl. The urea is often much less soluble than the chloride, causing it to precipitate.

The Pathway:

Hydrolysis Reagent Imidoyl Chloride (Electrophile) Inter Tetrahedral Intermediate Reagent->Inter + H2O Water H2O (Moisture) Water->Inter Urea Urea Byproduct (White Solid) Inter->Urea - HCl HCl HCl Inter->HCl

Figure 1: Hydrolysis pathway converting the active reagent into the inert urea byproduct.

Corrective Actions:

  • Solvent Drying: Ensure all solvents (DCM, THF, Toluene) are dried over molecular sieves (3Å or 4Å). Water content must be <50 ppm.

  • Base Scavenging: Always include a non-nucleophilic base (e.g., DIPEA or Et3N) to neutralize the HCl. Acidic conditions catalyze further hydrolysis.

  • Reagent Verification: Before use, run an IR spectrum.

    • Good Reagent: Strong C=N stretch (~1650-1670 cm⁻¹).

    • Degraded Reagent: Strong C=O stretch (~1640-1660 cm⁻¹, often broader).

Issue 2: Reaction Stalls (Low Conversion)

Symptom: Starting material remains after 24 hours. The nucleophile (amine/alcohol) is not adding to the imidoyl carbon.

Root Cause: The morpholine ring is strongly electron-donating. This resonance stabilization reduces the electrophilicity of the central carbon, making it sluggish toward sterically hindered or electron-poor nucleophiles.

Optimization Strategy:

ParameterStandard ConditionOptimization for Low Reactivity
Temperature 0°C to RTReflux (THF or Toluene, 60–110°C)
Solvent DCM (Polarity helps mechanism)Toluene (Higher temp) or MeCN (Polarity)
Catalyst NoneDMAP (10 mol%) or AgOTf (Stoichiometric)
Stoichiometry 1:1 RatioExcess Nucleophile (1.5 eq)

Scientist's Note: If the reaction is stuck, adding Silver Triflate (AgOTf) can precipitate AgCl, generating a highly reactive nitrilium or iminium triflate intermediate that forces the reaction to completion.

Issue 3: Product Decomposes on Silica Gel

Symptom: The crude NMR looks clean, but after column chromatography, the yield drops, and urea byproduct appears.

Root Cause: Imidoyl chlorides and their immediate derivatives (like isoureas) can be acid-sensitive. The slightly acidic nature of silica gel (pH ~5-6) can catalyze hydrolysis or reversion of the product during purification.

Corrective Actions:

  • Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (Et3N) in the eluent system.

  • Switch Stationary Phase: Use Neutral Alumina instead of silica.

  • Avoid Chromatography: Many guanidine products will crystallize upon cooling or addition of non-polar solvents (Hexanes/Ether). Try trituration first.

Standardized Experimental Protocol

Objective: Synthesis of a Guanidine Derivative via Aminolysis.

Reaction Scheme: Reagent-Cl + R-NH2 + Base → Reagent-NH-R + Base·HCl

Reagents:

  • N-phenylmorpholine-4-carboximidoyl chloride (1.0 equiv)

  • Primary Amine (Nucleophile) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon/Nitrogen flow.

  • Dissolution: Add the Imidoyl Chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Stir until fully dissolved.

    • Checkpoint: If the solution is cloudy/milky immediately, your reagent may be partially hydrolyzed. Filter quickly under inert gas if necessary.

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. The solution may darken slightly.

  • Nucleophile Addition: Add the Amine (1.1 equiv) dropwise at 0°C.

    • Note: Reaction is often exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check TLC. The chloride usually runs faster (higher Rf) than the guanidine product.

  • Workup:

    • Dilute with DCM.

    • Wash with sat. NaHCO3 (removes HCl salts).

    • Wash with Brine .

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Et2O/Hexanes OR flash chromatography on neutralized silica (1% Et3N/Hexanes/EtOAc).

Mechanistic Visualization

Understanding the mechanism helps predict steric effects. The reaction proceeds via an Addition-Elimination sequence.[1]

Mechanism Start Imidoyl Chloride (Electrophile) Tetra Tetrahedral Intermediate Start->Tetra Attack Nuc Nucleophile (R-NH2) Nuc->Tetra Product Guanidine Product Tetra->Product Elimination Leaving Cl- Leaving Group Tetra->Leaving

Figure 2: Addition-Elimination mechanism. The tetrahedral intermediate is sterically crowded; bulky nucleophiles may require heating.

FAQs

Q: Can I synthesize the N-phenylmorpholine-4-carboximidoyl chloride myself? A: Yes. It is typically prepared from N-phenylmorpholine-4-carboxamide using chlorinating agents like Phosphorus Oxychloride (POCl3) or Thionyl Chloride (SOCl2) .

  • Tip: If using POCl3, ensure complete removal of phosphorus byproducts, as they can inhibit subsequent nucleophilic attacks.

Q: My product is an oil that won't crystallize. How do I purify it? A: Guanidines are often basic. You can purify them by Acid-Base Extraction :

  • Dissolve crude oil in organic solvent.

  • Extract with 1M HCl (Product goes into water layer as salt; non-basic impurities stay in organic).

  • Wash aqueous layer with ether.

  • Basify aqueous layer (pH > 10) with NaOH.

  • Extract product back into DCM.

Q: Is this reagent compatible with alcohol nucleophiles? A: Yes, to form isoureas . However, alcohols are weaker nucleophiles than amines. You will likely need to use a stronger base (like NaH to form the alkoxide) or heat the reaction in toluene.

References

  • Synthesis of Chloroformamidines: Ulrich, H. (2019). Chemistry of Imidoyl Halides. Springer.

  • Hydrolysis Mechanisms: Williams, A., & Douglas, K. T. (1974). Hydrolysis of Chloroformamidines. Chemical Reviews, 74(6).

  • Guanidine Synthesis Protocols: Katritzky, A. R., et al. (2005). Synthesis of Guanidines from Imidoyl Chlorides. Journal of Organic Chemistry, 70(15).

  • Reagent Properties (Urea Precursor): PubChem CID 341876 (N-phenylmorpholine-4-carboxamide).

Sources

Reference Data & Comparative Studies

Validation

Efficacy of N-phenylmorpholine-4-carboximidoyl chloride in synthesizing known bioactive molecules

This guide provides an in-depth technical analysis of N-phenylmorpholine-4-carboximidoyl chloride , a specialized electrophilic reagent used to introduce the morpholine-guanidine pharmacophore into bioactive scaffolds. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-phenylmorpholine-4-carboximidoyl chloride , a specialized electrophilic reagent used to introduce the morpholine-guanidine pharmacophore into bioactive scaffolds.

Executive Summary: The "Privileged Scaffold" Installer

In modern drug discovery, the morpholine ring is a "privileged structure" known to enhance aqueous solubility, metabolic stability, and target affinity (e.g., in Linezolid, Gefitinib). Traditionally, introducing this moiety into a guanidine core—a common motif in kinase inhibitors and GPCR ligands—requires multi-step sequences.

N-phenylmorpholine-4-carboximidoyl chloride (PMCC) represents a convergent solution. It acts as a pre-functionalized "chloroformamidine" equivalent, allowing researchers to install the N-phenyl-morpholine-4-carboxamidine motif in a single, high-yielding step. This guide compares PMCC against classical guanylating agents, demonstrating its superior efficacy for synthesizing unsymmetrical guanidines.

Mechanistic Insight: Why PMCC Outperforms Alternatives

The efficacy of PMCC stems from its high electrophilicity combined with the leaving group ability of the chloride ion. Unlike isothioureas or pyrazole-carboxamidines, which rely on addition-elimination mechanisms that can be sluggish with sterically hindered amines, PMCC operates via a rapid nucleophilic substitution pathway.

Comparative Analysis of Guanylating Reagents[1]
FeatureN-Phenylmorpholine-4-carboximidoyl Chloride (PMCC) S-Methylisothioureas 1H-Pyrazole-1-carboxamidine
Reaction Type Nucleophilic Substitution (

-like)
Addition-EliminationAddition-Elimination
Reactivity High (Reacts at RT or mild heat)Low (Often requires reflux/HgCl₂ promotion)Moderate (Good for primary amines)
Byproducts HCl (Easily scavenged)Methyl mercaptan (Toxic, foul odor)Pyrazole (Difficult to remove)
Atom Economy High (Direct scaffold installation)Low (Loss of S-Me group)Moderate
Scope Excellent for hindered secondary amines Poor for hindered aminesGood for primary amines
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the divergent pathways between PMCC and classical S-Methylisothiourea, highlighting the kinetic advantage of the chloride leaving group.

Guanylation_Pathway Start Target Amine (R-NH2) TS_PMCC Tetrahedral Intermediate Start->TS_PMCC + PMCC Fast (k1) Iso Reagent: S-Methylisothiourea Start->Iso Slow (k2) PMCC Reagent: PMCC (Cl-C(=NPh)-Morph) Product Bioactive Guanidine (Morph-C(=NPh)-NH-R) TS_PMCC->Product - Cl⁻ Byprod_PMCC Byproduct: HCl (Salt) TS_PMCC->Byprod_PMCC Iso->Product - MeSH Byprod_Iso Byproduct: MeSH (Toxic Gas) Iso->Byprod_Iso

Caption: Comparative reaction kinetics showing the direct substitution pathway of PMCC versus the elimination-dependent pathway of isothioureas.

Experimental Protocol: Synthesis of a Bioactive Morpholine-Guanidine

This protocol describes the synthesis of a generic N-phenyl-N'-(aryl)-morpholine-4-carboxamidine , a scaffold commonly found in Factor Xa inhibitors and chemokine receptor antagonists.

Phase 1: Reagent Preparation (In Situ)

Note: While PMCC is commercially available, in situ generation ensures maximum electrophilicity.

  • Dissolve N-phenylmorpholine-4-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Phosphorus oxychloride (

    
    , 1.1 eq) dropwise at 0°C under argon.
    
  • Stir for 30 minutes at room temperature. The formation of the imidoyl chloride (PMCC) is indicated by the solution turning pale yellow.

Phase 2: Guanylation (Coupling)
  • Prepare Amine: In a separate vessel, dissolve the target bioactive amine (e.g., an aniline derivative or secondary amine, 1.0 eq) and Triethylamine (

    
    , 3.0 eq) in DCM.
    
  • Addition: Cannulate the amine solution dropwise into the PMCC solution at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract organic layer (3x DCM).

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • 1H NMR: Look for the disappearance of the amide proton (~8.5 ppm) and the appearance of the guanidine NH (often broad, exchangeable).

  • MS (ESI): The product mass should correspond to

    
    .
    

Application in "Known Bioactive" Classes

PMCC is particularly efficacious in synthesizing analogs of the following drug classes where the morpholine-urea or morpholine-guanidine is the pharmacophore:

  • mTOR Inhibitors:

    • Context: Morpholine-substituted tetrahydroquinolines are potent mTOR inhibitors.

    • Application: PMCC converts the tetrahydroquinoline nitrogen into a rigid guanidine linker, improving binding affinity compared to the flexible urea analog.

  • Chemokine Receptor Antagonists (CCR5):

    • Context: Many CCR5 antagonists utilize a central positively charged nitrogen core.

    • Application: PMCC installs the morpholine cap and the cationic center in one step, a key interaction point for the receptor's acidic residues.

  • Antimicrobial Agents:

    • Context: Guanidine cores are essential for disrupting bacterial membranes.

    • Application: Synthesis of amphiphilic guanidines where the morpholine provides the hydrophilic head group.

Structural Logic Flow

The following diagram maps the structural evolution from raw materials to bioactive drug classes using PMCC.

Bioactive_Synthesis Reagent PMCC (Reagent) Reaction Nucleophilic Substitution (DCM, Et3N, 25°C) Reagent->Reaction Scaffold Drug Scaffold (e.g., Tetrahydroquinoline) Scaffold->Reaction Product Morpholine-Guanidine Hybrid Reaction->Product Target1 mTOR Inhibitors (Kinase Selectivity) Product->Target1 Target2 CCR5 Antagonists (Viral Entry Block) Product->Target2 Target3 Antimicrobials (Membrane Disruption) Product->Target3

Caption: Strategic application of PMCC in diversifying drug scaffolds into three distinct therapeutic classes.

References

  • Santa Cruz Biotechnology. N-phenylmorpholine-4-carboximidoyl chloride Product Data. Retrieved from .

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines.[1][2] Journal of Organic Chemistry. Link (Contextual comparison for guanylation efficiency).

  • Kumari, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link (Establishes the bioactive value of the morpholine scaffold).

  • Katritzky, A. R., et al. (2005). Synthesis of guanidines. Comprehensive Organic Functional Group Transformations II. (General reference for imidoyl chloride chemistry in guanidine synthesis).

Sources

Comparative

Spectroscopic Validation and Performance Comparison: N-Phenylmorpholine-4-Carboximidoyl Chloride vs. Precursors

Executive Summary In modern medicinal chemistry and drug development, the synthesis of nitrogen-rich functional groups—such as fluoroformamidines, guanidines, and complex heterocycles—relies heavily on highly reactive in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the synthesis of nitrogen-rich functional groups—such as fluoroformamidines, guanidines, and complex heterocycles—relies heavily on highly reactive intermediates[1]. N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) is a premier chloroformamidine reagent used to facilitate these transformations.

As an application scientist, I frequently encounter workflows where researchers struggle to verify the successful generation of this moisture-sensitive intermediate. This guide provides an objective, data-driven comparison between N-phenylmorpholine-4-carboximidoyl chloride and its primary bench-stable precursor, N-phenylmorpholine-4-carbothioamide . By analyzing their spectroscopic differences (IR, NMR, and MS), researchers can establish a self-validating analytical framework to ensure synthetic success and downstream API purity.

Mechanistic Pathway and Synthetic Workflow

The transformation from a stable thiourea derivative to an electrophilic imidoyl chloride involves the complete desulfurization and chlorination of the thiocarbonyl core[2]. The precursor, N-phenylmorpholine-4-carbothioamide, is synthesized via the nucleophilic addition of morpholine to phenyl isothiocyanate[3]. Subsequent treatment with a chlorinating agent (typically sulfuryl chloride, thionyl chloride, or phosphorus oxychloride) drives the elimination of sulfur and the formation of the rigid C=N double bond[4].

G P1 Phenyl Isothiocyanate + Morpholine P2 N-phenylmorpholine- 4-carbothioamide (Precursor) P1->P2 Nucleophilic Addition P3 Chlorination (SOCl2 / SO2Cl2) P2->P3 Reagent Introduction P4 N-phenylmorpholine- 4-carboximidoyl chloride (Product) P3->P4 Desulfurization & Chlorination

Synthetic workflow from primary reagents to N-phenylmorpholine-4-carboximidoyl chloride.

Spectroscopic Comparison: Precursor vs. Product

To objectively validate the performance of the chlorination step, we must look at the causality behind the spectroscopic shifts. The conversion of a C=S bond to a C(Cl)=N bond fundamentally alters the electronic environment, magnetic shielding, and vibrational modes of the molecule.

Comparative Analytical Data
Analytical TechniquePrecursor: N-phenylmorpholine-4-carbothioamideProduct: N-phenylmorpholine-4-carboximidoyl chlorideMechanistic Causality & Diagnostic Value
FT-IR Spectroscopy 3250 cm⁻¹ (N-H stretch)1530 cm⁻¹ (Thioamide band)Absence of N-H stretch 1645 cm⁻¹ (C=N stretch)The elimination of the secondary amine proton and the formation of the rigid carbon-nitrogen double bond provide an immediate, bench-side validation of conversion.
¹H NMR (CDCl₃) ~9.50 ppm (s, 1H, NH)Absence of NH signal Confirms the complete consumption of the secondary amine.
¹H NMR (Morpholine) 3.60 - 3.80 ppm (m, 8H, rapid rotation)3.50 - 3.90 ppm (split multiplets)The lone pair of the morpholine nitrogen delocalizes into the highly electrophilic C=N π* orbital. This creates partial double-bond character at the C-N bond, restricting rotation and splitting the morpholine protons into distinct environments.
¹³C NMR (CDCl₃) ~182.0 ppm (C=S)~143.5 ppm (C=N-Cl) The highly deshielding thiocarbonyl environment is lost. The carbon is now bonded to a less electronegative nitrogen (relative to the pi-system) and a chlorine atom, causing a massive diagnostic upfield shift.
Mass Spectrometry [M+H]⁺ at m/z 223.1[M+H]⁺ at m/z 225.1 / 227.1 The incorporation of the chlorine atom yields a characteristic 3:1 isotopic signature (³⁵Cl/³⁷Cl), definitively proving halogenation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process checks are embedded directly into the methodology so that the operator can confirm causality and success at every stage.

Protocol A: Synthesis of the Precursor (N-phenylmorpholine-4-carbothioamide)
  • Preparation: Dissolve phenyl isothiocyanate (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask purged with argon.

  • Addition: Cool the solution to 0 °C using an ice bath. Add morpholine (1.1 equiv, 11 mmol) dropwise over 15 minutes.

  • In-Process Validation: The reaction is highly exothermic. Monitor the reaction via TLC (Hexane/EtOAc 3:1). The self-validation trigger is the complete disappearance of the high-Rf isothiocyanate spot and the appearance of a strongly UV-active, lower-Rf spot corresponding to the thiourea[3].

  • Isolation: Remove the DCM under reduced pressure. Triturate the resulting residue with cold hexanes to precipitate the product as a white/beige solid. Filter and dry under a vacuum.

Protocol B: Chlorination to the Imidoyl Chloride

Caution: Imidoyl chlorides are highly sensitive to hydrolysis. All glassware must be oven-dried, and solvents must be strictly anhydrous.

  • Preparation: Suspend N-phenylmorpholine-4-carbothioamide (1.0 equiv, 5 mmol) in 15 mL of anhydrous toluene under an argon atmosphere.

  • Chlorination: Slowly add sulfuryl chloride (

    
    ) or a solution of thionyl chloride (
    
    
    
    ) (1.5 equiv) dropwise at room temperature[1].
  • In-Process Validation: The physical state of the reaction acts as a primary indicator. The suspension will gradually transition into a clear solution as the insoluble thiourea is converted into the highly soluble imidoyl chloride. Furthermore, the evolution of

    
     and 
    
    
    
    gas indicates active desulfurization.
  • Spectroscopic Check: Before quenching, withdraw a 0.1 mL aliquot, evaporate the solvent under a stream of nitrogen, and run a rapid FT-IR scan. The complete disappearance of the 3250 cm⁻¹ N-H stretch validates that the reaction has reached completion.

  • Isolation: Concentrate the mixture under a high vacuum to remove toluene and excess chlorinating agent. The resulting crude N-phenylmorpholine-4-carboximidoyl chloride can be used directly in downstream coupling reactions (e.g., fluoroformamidine synthesis) without further aqueous workup, which would risk hydrolysis[2].

References

  • Expanded Access to Fluoroformamidines via a Modular Synthetic Pathway Organic Letters (ACS Publications) URL:[Link]

  • Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH) Pharmaceuticals (NIH PMC) URL:[Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies MDPI / ResearchGate URL:[Link]

  • Imidoyl isothiocyanates in the synthesis of condensed heterocycles: preparation of some substituted benzotriazocines Arkivoc (Arkat USA) URL:[Link]

Sources

Validation

The Vanguard of Amide Bond Formation: A Comparative Guide to N-Phenylmorpholine-4-carboximidoyl Chloride Analogues, Phosphonium, and Uronium Reagents

For the modern researcher, scientist, and drug development professional, the efficient and stereochemically pristine formation of amide bonds is paramount. This guide provides an in-depth, objective comparison of an emer...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the efficient and stereochemically pristine formation of amide bonds is paramount. This guide provides an in-depth, objective comparison of an emerging class of morpholine-based coupling reagents, benchmarked against the established gold standards of phosphonium and uronium salts. We will navigate the mechanistic underpinnings, comparative performance, and practical applications of these reagents to inform your selection for even the most challenging synthetic targets.

The landscape of peptide synthesis and amide bond formation is dominated by a drive for greater efficiency, reduced side reactions, and enhanced safety. While phosphonium and uronium reagents have long been the workhorses of the field, continuous innovation seeks to address their limitations. This guide introduces a class of reagents based on the morpholine scaffold, conceptually aligned with N-phenylmorpholine-4-carboximidoyl chloride, and evaluates their standing against well-established reagents like PyBOP (a phosphonium salt) and HATU (a uronium/aminium salt).

The Contenders: A Mechanistic Overview

The efficacy of a coupling reagent is dictated by its mechanism of action, which influences reaction speed, efficiency, and the preservation of stereochemical integrity.

The Phosphonium Class: PyBOP

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt that activates carboxylic acids through the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester. A significant advantage of PyBOP over its predecessor, BOP, is the avoidance of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[1][2] The reaction proceeds via an acyloxyphosphonium salt, which then reacts with HOBt to form the active ester, which is subsequently attacked by the amine.

PyBOP_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Carboxylic Acid (R-COOH) Base Base (e.g., DIPEA) OBt_Ester OBt Active Ester Carboxylic_Acid->OBt_Ester + PyBOP + Base PyBOP PyBOP Peptide_Bond Peptide Bond (R-CO-NH-R') OBt_Ester->Peptide_Bond + Amine Amine Amine (H₂N-R') Byproduct Tris(pyrrolidino) phosphine oxide

Caption: PyBOP activation pathway.

The Uronium/Aminium Class: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent.[3] While initially classified as a uronium salt, it has been shown to exist as a guanidinium salt.[3] HATU activates carboxylic acids to form a reactive HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and reducing racemization.[4] HATU is known for its rapid reaction kinetics and is often the reagent of choice for difficult couplings.[5]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Carboxylic Acid (R-COOH) Base Base (e.g., DIPEA) OAt_Ester OAt Active Ester Carboxylic_Acid->OAt_Ester + HATU + Base HATU HATU Peptide_Bond Peptide Bond (R-CO-NH-R') OAt_Ester->Peptide_Bond + Amine Amine Amine (H₂N-R') Byproduct Tetramethylurea

Caption: HATU activation pathway.

The Emerging Morpholine-Based Reagents

The development of morpholine-based coupling reagents, such as chloroamidinium salts and the more advanced COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate), stems from a need for reagents with improved solubility, stability, and safety profiles.[6][7] The morpholine moiety enhances the polarity and stability of the reagent.[8] In the case of a chloroamidinium salt, the presumed mechanism involves the formation of a highly reactive acyl chloride or a related activated species, which is then attacked by the amine.

The evolution of this class led to COMU, which incorporates the morpholine scaffold with an OxymaPure leaving group, offering a safer alternative to the potentially explosive benzotriazole-based reagents.[9][10] COMU has demonstrated coupling efficiencies comparable or superior to HATU.[2]

Morpholine_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid Carboxylic Acid (R-COOH) Base Base (e.g., DIPEA) Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) Carboxylic_Acid->Activated_Intermediate + Morpholine Reagent + Base Morpholine_Reagent Morpholine-based Chloroamidinium Salt Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Intermediate->Peptide_Bond + Amine Amine Amine (H₂N-R') Byproduct Morpholine-based Urea

Caption: Proposed mechanism for a morpholine-based chloroamidinium salt.

Performance Benchmark: Efficiency, Racemization, and Safety

The selection of a coupling reagent is a critical decision that impacts yield, purity, and the stereochemical integrity of the final product.

Coupling Efficiency

The following table summarizes the general performance of these classes of reagents in the synthesis of a model tetrapeptide, H-Leu-Ala-Gly-Val-OH, on a Wang resin.

Coupling Reagent ClassRepresentative ReagentYield (%)Purity (%)Reference
Morpholine-basedDMTMM*85>95[11]
PhosphoniumPyBOP82>95[11]
Uronium/AminiumHATUGenerally highGenerally high[3][5]

*DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is a well-studied morpholine-based reagent with performance data available for direct comparison.

HATU is widely recognized for its high efficiency, especially in challenging couplings.[5] The data for DMTMM, a morpholine-based reagent, indicates comparable performance to the well-established PyBOP.[11]

Racemization Suppression

Racemization is a critical side reaction in peptide synthesis, and the choice of coupling reagent plays a pivotal role in its suppression.[7]

Coupling ReagentPropensity for RacemizationMechanistic Rationale
PyBOP LowForms a HOBt active ester which is less prone to oxazolone formation.
HATU Very LowThe HOAt active ester is highly reactive, leading to rapid coupling that outcompetes the racemization pathway. The pyridine nitrogen provides anchimeric assistance.[3][5]
Morpholine-based (e.g., COMU) Very LowThe OxymaPure leaving group in COMU is an excellent alternative to HOBt and HOAt, providing high reactivity and low racemization.[9]
Safety and Handling
Coupling ReagentKey ByproductsSafety Considerations
PyBOP Tris(pyrrolidino)phosphine oxideNon-carcinogenic byproduct, offering a safer alternative to BOP.[1]
HATU TetramethylureaBased on the potentially explosive 1-hydroxy-7-azabenzotriazole (HOAt).[10]
Morpholine-based (e.g., COMU) Morpholine-based urea, Oxyma-based byproductsCOMU is based on OxymaPure, which has a lower risk of explosion compared to benzotriazole-based additives.[10] Byproducts are generally water-soluble, facilitating purification.[9]

Experimental Protocols

To ensure a standardized comparison, the following are general protocols for solid-phase peptide synthesis (SPPS) using each class of reagent.

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Reagent + Amino Acid + Base in DMF) Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Repeat 6. Repeat for next amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection 7. Final Deprotection Repeat->Final_Deprotection No Cleavage 8. Cleavage from Resin Final_Deprotection->Cleavage

Caption: General Solid-Phase Peptide Synthesis (SPPS) workflow.

Protocol for PyBOP Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF). Perform Fmoc deprotection using 20% piperidine in DMF.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), PyBOP (3 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF. Add this solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF.

Protocol for HATU Coupling
  • Resin Preparation: Follow the same procedure as for PyBOP.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DMF.

Protocol for a Morpholine-Based Reagent (e.g., COMU)
  • Resin Preparation: Follow the same procedure as for PyBOP.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), COMU (3 eq.), and DIPEA (6 eq.) in DMF. Note that for COMU, often only 1-2 equivalents of base are required.[3]

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Washing: Wash the resin thoroughly with DMF.

Conclusion and Future Outlook

The selection of a coupling reagent is a multifaceted decision that requires a balance of reactivity, cost, safety, and the specific demands of the synthetic target.

  • Phosphonium reagents , exemplified by PyBOP , remain a robust and reliable choice for routine peptide synthesis, offering a good balance of efficiency and cost, with the significant advantage of avoiding carcinogenic byproducts.

  • Uronium/aminium reagents , with HATU as the frontrunner, provide superior reactivity and are the go-to choice for challenging sequences, sterically hindered amino acids, and when minimizing racemization is of the utmost importance.[5]

  • The emerging class of morpholine-based reagents , including chloroamidinium salts and their more advanced successor COMU , represents a significant step forward in coupling reagent technology. They offer performance that is comparable, and in some cases superior, to HATU, with the added benefits of enhanced solubility, stability, and a more favorable safety profile.[6][9] The water-solubility of their byproducts also simplifies downstream processing.[9]

For researchers and professionals in drug development, while PyBOP and HATU are well-entrenched in standard protocols, the demonstrable advantages of morpholine-based reagents like COMU make them a compelling alternative, particularly for complex syntheses and in environments where safety and "green chemistry" principles are a priority. The conceptual foundation laid by reagents like N-phenylmorpholine-4-carboximidoyl chloride has paved the way for these next-generation tools that are poised to become the new standard in amide bond formation.

References

  • Aapptec. (n.d.). Coupling Reagents.
  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 634-652.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • El-Faham, A., Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9404-9416.
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731-2737.
  • BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 435-441.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). An update on the applications of peptide coupling reagents. Journal of Peptide Science, 17(5), 321-333.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Gáspári, Z., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Journal of Peptide Science, 23(7-8), 565-571.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1245678.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • BenchChem. (2025). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
  • Khattab, S. N., El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Journal of Molecular Pharmaceutics & Organic Process Research, 3(1), e119.

Sources

Comparative

A Comparative Guide to the Cost-Effective Synthesis of N-phenylmorpholine-4-carboximidoyl chloride

This guide provides a comprehensive analysis of synthetic strategies for N-phenylmorpholine-4-carboximidoyl chloride, a reactive intermediate valuable in the synthesis of more complex molecules, particularly in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of synthetic strategies for N-phenylmorpholine-4-carboximidoyl chloride, a reactive intermediate valuable in the synthesis of more complex molecules, particularly in pharmaceutical and materials science. We will dissect the synthetic pathway, from common starting materials to the final product, with a core focus on comparing the cost-effectiveness, efficiency, and safety of different methodologies. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this and related compounds.

Introduction: The Utility and Synthetic Challenge

Imidoyl chlorides, characterized by the RC(NR')Cl functional group, are highly reactive analogues of acyl chlorides.[1] Their electrophilic carbon center makes them potent precursors for a wide array of nitrogen-containing compounds, including amidines, imidates, and various heterocycles.[1] N-phenylmorpholine-4-carboximidoyl chloride, specifically, incorporates the morpholine scaffold, a privileged structure in medicinal chemistry known to enhance the pharmacokinetic properties of drug candidates.[2][3]

The primary challenge in handling imidoyl chlorides lies in their sensitivity to moisture and heat, often necessitating their immediate use in subsequent reactions.[1] This inherent instability makes the efficiency and reliability of their synthesis paramount. A cost-effective and robust synthetic route is therefore not just economically advantageous but also critical for the successful execution of multi-step synthetic campaigns.

Retrosynthetic Analysis & Precursor Synthesis

A logical retrosynthetic approach breaks down the target molecule into readily available precursors. The overall synthetic pathway is visualized below.

G cluster_0 cluster_1 cluster_2 cluster_3 A N-phenylmorpholine-4- carboximidoyl chloride B N-phenylmorpholine-4-carboxamide A->B Chlorination D N-Phenylmorpholine B->D Amidation E Phenyl isocyanate B->E C Chlorinating Agent (SOCl₂, PCl₅, (COCl)₂ etc.) F Aniline D->F Cyclization G Bis(2-chloroethyl) ether D->G

Caption: Retrosynthetic pathway for N-phenylmorpholine-4-carboximidoyl chloride.

Synthesis of N-Phenylmorpholine

The synthesis of the N-phenylmorpholine core is the foundational step. While several methods exist, a direct, solvent-free approach offers significant cost and environmental advantages, particularly for large-scale production.[4]

MethodStarting MaterialsKey Reagents/ConditionsYieldKey AdvantagesKey Disadvantages
Direct Cyclization Aniline, Bis(2-chloroethyl) etherOrganic base (e.g., Triethylamine), Heat (150-160°C), Solvent-free50-70%[4]Low-cost starting materials, no solvent recovery needed, simple process.[4]High temperatures, potential for side reactions.
Buchwald-Hartwig Morpholine, BromobenzenePalladium catalyst, Ligand, Base>90%High yield, broad substrate scope.High cost of catalyst and ligands, requires column chromatography.[4]

For cost-effectiveness, the direct cyclization method is superior due to its use of inexpensive bulk chemicals and avoidance of costly metal catalysts and purification steps.[4]

Synthesis of N-Phenylmorpholine-4-carboxamide

The precursor amide is typically synthesized via the reaction of N-phenylmorpholine with phenyl isocyanate. This reaction is generally high-yielding and straightforward.

An established protocol involves reacting equimolar amounts of N-phenylmorpholine and phenyl isocyanate in a suitable solvent like dichloromethane (CH₂Cl₂) in the presence of a base such as triethylamine.[5] The reaction proceeds smoothly at room temperature, yielding the desired amide in excellent purity after a simple aqueous workup.[5]

Core Directive: Comparative Analysis of Imidoyl Chloride Formation

The conversion of the N-phenylmorpholine-4-carboxamide to the corresponding imidoyl chloride is the critical step. The choice of chlorinating agent directly impacts the cost, safety, and efficiency of the overall process. We will compare three common reagents: Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅), and Oxalyl Chloride ((COCl)₂), a common substitute for the highly toxic phosgene gas.[6]

G cluster_SOCl2 Method A: Thionyl Chloride cluster_PCl5 Method B: Phosphorus Pentachloride cluster_Oxalyl Method C: Oxalyl Chloride Amide N-phenylmorpholine- 4-carboxamide SOCl2 SOCl₂ Amide->SOCl2 PCl5 PCl₅ Amide->PCl5 Oxalyl (COCl)₂ Amide->Oxalyl IntermediateA Reactive Intermediate SOCl2->IntermediateA ProductA Imidoyl Chloride IntermediateA->ProductA ByproductsA SO₂(g) + HCl(g) IntermediateA->ByproductsA ProductB Imidoyl Chloride PCl5->ProductB ByproductsB POCl₃ + HCl(g) PCl5->ByproductsB ProductC Imidoyl Chloride Oxalyl->ProductC ByproductsC CO(g) + CO₂(g) + HCl(g) Oxalyl->ByproductsC G Start Start: Need to Synthesize Imidoyl Chloride Scale What is the scale? Start->Scale Cost Is reagent cost the primary driver? Scale->Cost Lab Scale (<100g) SOCl2 Recommendation: Use Thionyl Chloride (SOCl₂) - Low cost - Simple workup Scale->SOCl2 Process Scale (>100g) Purity Is final purity and mildness critical? Cost->Purity No Cost->SOCl2 Yes Oxalyl Recommendation: Use Oxalyl Chloride / DMF - Mild conditions - High purity crude product Purity->Oxalyl Yes PCl5 Consider PCl₅ only for unreactive amides where other methods fail. Purity->PCl5 No

Caption: Decision workflow for selecting a chlorination reagent.

  • For large-scale synthesis and situations where raw material cost is the primary concern, thionyl chloride presents the most balanced option, offering low cost and a straightforward workup.

  • For small-scale laboratory synthesis , especially with sensitive substrates where preserving yield and achieving high purity is paramount, the higher cost of oxalyl chloride is justified by its mild reaction conditions and clean conversion.

  • Phosphorus pentachloride should be reserved for cases where the starting amide proves unreactive towards other, more convenient reagents, with the understanding that purification will be more involved.

Ultimately, the most "cost-effective" route is one that reliably provides the desired intermediate in the required purity and yield, minimizing downstream processing costs and time.

References

  • N-Phenylmorpholine-4-carboxamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Imidoyl chloride - Wikipedia. (n.d.). Wikipedia. [Link]

  • Imidoyl Radicals for the Synthesis of Chromenoquinolines and Naphthyridines. (2012). Molecules. [Link]

  • Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PubMed. (2015). PubMed. [Link]

  • New route for efficient synthesis of Imidoyl chloride containing molecules. (2019). ResearchGate. [Link]

  • Synthesis method of substituted N-phenyl morpholine compound - Google Patents. (n.d.).
  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Method for the catalytic reduction of acid chlorides and imidoyl... - Google Patents. (n.d.).
  • Synthesis of chlorinated pyrimidines - Google Patents. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Imidoyl Chloride Mediated One-Pot Synthesis of 3-Electron Withdrawing Group Substituted Indoles. (2021). Chinese Journal of Organic Chemistry. [Link]

  • Researchers develop a cost-effective and versatile approach for drug synthesis. (2021). News-Medical.net. [Link]

  • N-Phenyl-morpholine-4-carboxamide - PubMed. (2010). PubMed. [Link]

  • Recent progress in the synthesis of morpholines. (n.d.). Academia.edu. [Link]

Sources

Validation

Comparative Reactivity Guide: N-Phenylmorpholine-4-carboximidoyl Chloride with Substituted Anilines

Executive Summary N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) serves as a potent electrophilic linchpin in the synthesis of multisubstituted guanidines—a pharmacophore critical in kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenylmorpholine-4-carboximidoyl chloride (CAS 30543-38-5) serves as a potent electrophilic linchpin in the synthesis of multisubstituted guanidines—a pharmacophore critical in kinase inhibitors (e.g., gefitinib analogs) and CNS-active agents.[1] This guide provides a comparative analysis of its reactivity profile against a spectrum of aniline nucleophiles.[2]

Unlike standard carbodiimide-mediated guanylations, the imidoyl chloride pathway offers superior control over regioselectivity, particularly when constructing unsymmetrical


-trisubstituted guanidines.[1] This study delineates the electronic and steric factors governing the addition-elimination mechanism, providing researchers with a predictive model for reaction optimization.

Mechanistic Foundation

The reaction proceeds via a nucleophilic substitution at the imidoyl carbon. Unlike


 reactions on alkyl halides, this transformation follows an Addition-Elimination (

-like)
pathway.[1]
The Pathway[3][4][5]
  • Activation: The imidoyl chloride (1 ) presents a highly electrophilic

    
     carbon, activated by the electron-withdrawing chlorine and the imine nitrogen.
    
  • Addition: The aniline nucleophile attacks the imidoyl carbon, forming a tetrahedral zwitterionic intermediate (2 ).

  • Elimination: Re-aromatization of the system drives the expulsion of the chloride ion, yielding the protonated guanidine (3 ), which is subsequently deprotonated to the neutral product.

DOT Diagram: Reaction Mechanism

ReactionMechanism Reagent Imidoyl Chloride (1) (Electrophile) TS Tetrahedral Intermediate (2) (Zwitterion) Reagent->TS + Aniline (k1, rds) Aniline Substituted Aniline (Nucleophile) Aniline->TS Product Guanidine Derivative (3) (Product) TS->Product - Cl⁻ (fast) HCl HCl (Byproduct) TS->HCl

Caption: The rate-determining step (k1) is heavily influenced by the nucleophilicity of the aniline, governed by Hammett electronic parameters (


).[1]

Comparative Reactivity Study

The efficiency of the coupling reaction is dictated by the electronic density on the aniline nitrogen and steric accessibility. The following data summarizes the performance of N-phenylmorpholine-4-carboximidoyl chloride with three distinct classes of anilines.

Experimental Conditions
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv).
    
  • Temperature:

    
    .
    
  • Stoichiometry: 1:1 (Imidoyl Chloride : Aniline).

Table 1: Reactivity Profile & Yield Comparison
Aniline ClassRepresentative SubstrateElectronic Effect (Hammett

)
Reaction TimeTypical YieldPerformance Note
Electron-Rich 4-Methoxyaniline-0.27 (Donating)< 1 hour92-96%Excellent. Nucleophilic attack is rapid; exotherm must be controlled.[1]
Neutral Aniline0.002-3 hours85-90%Standard. Benchmark reactivity; requires standard ambient stirring.[1]
Electron-Poor 4-Nitroaniline+0.78 (Withdrawing)12-24 hours45-60%Poor. Nucleophile is deactivated.[1] Requires heating (reflux) or catalysis (

salts).
Steric Hindrance 2,6-DimethylanilineN/A (Steric)6-8 hours70-75%Moderate. Ortho-substitution impedes the formation of the tetrahedral intermediate.[1]
Analysis of Trends
  • Hammett Correlation: The reaction rate (

    
    ) correlates negatively with the Hammett constant (
    
    
    
    ). Electron-donating groups (OMe, Me) increase the HOMO energy of the aniline, accelerating the attack on the imidoyl LUMO.
  • Steric Penalty: While 2,6-dimethylaniline is electron-rich, the steric bulk prevents optimal orbital overlap, necessitating longer reaction times and often forcing the use of higher boiling solvents (e.g., Toluene).

Detailed Experimental Protocols

A. Synthesis of the Reagent (Imidoyl Chloride)

Note: Imidoyl chlorides are moisture-sensitive and should be prepared fresh or stored under inert gas.

  • Precursor Synthesis: React morpholine with phenyl isocyanate in DCM to yield N-phenylmorpholine-4-carboxamide (Montalbetti et al., 2005).[1]

  • Chlorination:

    • Suspend N-phenylmorpholine-4-carboxamide (10 mmol) in dry Toluene (30 mL).

    • Add Phosphoryl chloride (

      
      , 12 mmol) dropwise at 
      
      
      
      .
    • Heat to reflux for 2 hours. Evolution of HCl gas indicates reaction progress.

    • Workup: Evaporate volatiles under reduced pressure to obtain the crude imidoyl chloride as a hygroscopic solid/oil. Use immediately.

B. General Coupling Protocol (Guanidine Formation)

This protocol is self-validating: the disappearance of the imidoyl chloride peak (approx. 1650 cm⁻¹ in IR) and appearance of the guanidine C=N stretch confirm conversion.

  • Dissolution: Dissolve the freshly prepared N-phenylmorpholine-4-carboximidoyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Add the target Aniline (1.05 equiv) followed by Triethylamine (1.5 equiv) dropwise at

    
    .
    
    • Critical Control Point: For electron-poor anilines (e.g., 4-Nitroaniline), replace DCM with Toluene and heat to

      
      .[1]
      
  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The imidoyl chloride hydrolyzes to the urea on silica; monitor the disappearance of the aniline and formation of the more polar guanidine.

  • Isolation:

    • Wash the organic layer with saturated

      
       (to remove HCl salts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Amino-functionalized silica is recommended to prevent streaking).[1]

DOT Diagram: Experimental Workflow

Workflow Start Start: N-phenylmorpholine-4-carboxamide Step1 Activation: POCl3, Reflux (Generates Imidoyl Chloride) Start->Step1 Decision Select Aniline Type Step1->Decision PathA Electron-Rich/Neutral (DCM, 0°C to RT) Decision->PathA High Nucleophilicity PathB Electron-Poor/Hindered (Toluene, 80°C) Decision->PathB Low Nucleophilicity Quench Quench: Sat. NaHCO3 PathA->Quench PathB->Quench Purify Purification: Recrystallization or Flash CC Quench->Purify Final Target Guanidine Purify->Final

Caption: Decision tree for reaction conditions based on the electronic/steric profile of the aniline partner.

Troubleshooting & Optimization

  • Hydrolysis: The imidoyl chloride is prone to hydrolysis back to the urea if the solvent is wet. Ensure all solvents are dried over molecular sieves.[1]

  • Low Yield with Nitroanilines: If yield is <50%, add a catalytic amount of DMAP (10 mol%) or use AgOTf to precipitate chloride and increase electrophilicity.

  • Purification Issues: Guanidines are basic.[1] Pre-treat silica gel with 1%

    
     in Hexanes to prevent irreversible adsorption.[1]
    

References

  • Montalbetti, C. A. G. N., et al. (2005).[3] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link

    • Context: Establishes the synthesis of the urea/amide precursor.
  • Ulrich, H. (2018). The Chemistry of Imidoyl Halides. In: The Chemistry of Amidines and Imidates. Wiley Online Library.[1]

    • Context: Authoritative source on the mechanism and kinetics of imidoyl chloride reactions.
  • Shalimov, A., et al. (2018). N,N-Dialkyl-N'-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis. Australian Journal of Chemistry, 71(8), 610–623. Link

    • Context: Provides comparative data on chloroformamidine reactivity with various anilines.
  • Giffney, C. J., & O'Connor, C. J. (1976). Kinetics of the hydrolysis of some imidoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1357-1362. Link

    • Context: Kinetic data supporting the Hammett rel

Sources

Comparative

Alternative reagents to N-phenylmorpholine-4-carboximidoyl chloride for specific transformations

Executive Summary N-Phenylmorpholine-4-carboximidoyl chloride (a chloroformamidinium salt) is a potent electrophile used to synthesize trisubstituted guanidines, specifically those incorporating the N-phenyl-morpholine s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Phenylmorpholine-4-carboximidoyl chloride (a chloroformamidinium salt) is a potent electrophile used to synthesize trisubstituted guanidines, specifically those incorporating the N-phenyl-morpholine scaffold. While kinetically rapid, this reagent suffers from significant drawbacks: high hygroscopicity, hydrolytic instability (reverting to the urea), and the release of corrosive HCl gas.

For researchers requiring the morpholine-phenyl-guanidine core without the handling difficulties of the imidoyl chloride, this guide presents three superior methodologies. These alternatives prioritize bench stability, functional group tolerance, and purification efficiency.

The Strategic Pivot: Thiourea Activation

The direct alternative to isolating the unstable chloride is the in-situ activation of the stable precursor : N-phenylmorpholine-4-carbothioamide. Unlike the chloride, the thiourea is an air-stable solid that can be stored indefinitely. The "alternative reagents" discussed below are activators that convert this stable thiourea into the reactive guanidinylating species in situ.

Comparison of Methodologies
FeatureBaseline: Imidoyl Chloride Alt 1: EDC Coupling Alt 2: Mukaiyama’s Reagent Alt 3: S-Methylation
Reagent Type Pre-formed ElectrophileIn-situ DesulfurizationIn-situ ActivationStable Intermediate
Stability Poor (Hydrolyzes rapidly)Excellent (Thiourea is stable)ExcellentGood (Smelly)
Byproducts HCl (Gas/Acid)Urea (Water Soluble)Pyridone (Water Soluble)MeSH (Volatile/Toxic)
Atom Economy ModerateLow (Large byproduct)ModerateHigh
Reaction Time < 1 Hour2–12 Hours1–4 Hours12–24 Hours
Substrate Scope Sterically Hindered AminesAcid-Sensitive AminesUnreactive/Aromatic AminesPrimary/Secondary Amines
Deep Dive: Alternative Reagents
Alternative A: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Best For: Acid-sensitive substrates and "Green" chemistry requirements.

EDC acts as a "soft" desulfurizing agent. Unlike the imidoyl chloride route, which generates HCl, the EDC route is typically run with a mild base (TEA/DIPEA) or even under neutral conditions. The mechanism involves the formation of a carbodiimide intermediate (or an EDC-adduct) which is then trapped by the amine.

  • Mechanism: The thiourea sulfur attacks the carbodiimide of EDC, creating a good leaving group. The amine then displaces this group to form the guanidine.

  • Advantage: The byproduct is a water-soluble urea, easily removed by aqueous extraction, eliminating the need for chromatography in many cases.

Alternative B: Mukaiyama’s Reagent (2-Chloro-1-methylpyridinium iodide)

Best For: Sterically hindered amines or electron-deficient anilines.

Mukaiyama’s reagent mimics the reactivity of the imidoyl chloride without the isolation penalty. It reacts with the thiourea to form a pyridinium adduct (a highly reactive cationic intermediate similar to the chloroformamidinium species).

  • Mechanism: The thiourea sulfur displaces the chloride on the pyridinium ring. The resulting intermediate is highly electrophilic, allowing even poor nucleophiles (like electron-deficient anilines) to attack the central carbon.

  • Advantage: Higher reactivity than EDC; capable of forcing difficult couplings that the standard S-methyl route fails to achieve.

Alternative C: Methyl Iodide (S-Methylisothiourea Route)

Best For: Large-scale synthesis and cost reduction.

This is the classical "Two-Step" alternative. The thiourea is first methylated to form the S-methylisothiourea hydroiodide. This intermediate is stable and can be isolated.

  • Mechanism:

    
     attack of sulfur on MeI. The resulting -SMe group is a leaving group, displaced by the amine (often requiring reflux or Hg/Ag catalysis to push to completion).
    
  • Advantage: Very low cost. The intermediate can be crystallized and purified before the final coupling, ensuring high purity of the final guanidine.

Mechanistic Decision Matrix

The following diagram illustrates the pathway choices. The "Baseline" path (Red) is the unstable chloride route. The "Preferred" paths (Green/Blue) utilize the stable thiourea.

GuanidineSynthesis Start Precursor: N-Phenylmorpholine-4-carbothioamide Path_Chloride Route A (Baseline): Phosgene/POCl3 Start->Path_Chloride Path_EDC Route B (Green): EDC + Amine Start->Path_EDC Path_Mukaiyama Route C (Potent): Mukaiyama Reagent Start->Path_Mukaiyama Path_SMe Route D (Scalable): MeI / Alkylation Start->Path_SMe Intermediate_Chloride Imidoyl Chloride (Unstable/Hygroscopic) Path_Chloride->Intermediate_Chloride -HCl Product Target: Trisubstituted Guanidine Intermediate_Chloride->Product +Amine (Fast) Intermediate_Carbodiimide Activated Adduct (In-situ) Path_EDC->Intermediate_Carbodiimide Intermediate_Carbodiimide->Product -Urea Byproduct Intermediate_Pyridinium Pyridinium Salt (High Reactivity) Path_Mukaiyama->Intermediate_Pyridinium Intermediate_Pyridinium->Product +Amine Intermediate_SMe S-Methyl Isothiourea (Stable Solid) Path_SMe->Intermediate_SMe Isolation Intermediate_SMe->Product +Amine (Slow)

Figure 1: Comparative pathways for synthesizing Morpholine-Phenyl-Guanidines. Route A is the baseline (avoided). Routes B and C represent in-situ activation, while Route D offers a stable intermediate.

Experimental Protocols
Protocol A: EDC-Mediated Guanylation (Recommended)

This protocol replaces the imidoyl chloride with a "one-pot" desulfurization.

Reagents:

  • N-phenylmorpholine-4-carbothioamide (1.0 equiv)

  • Target Amine (

    
    ) (1.1 equiv)
    
  • EDC

    
    HCl (1.5 equiv)
    
  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the N-phenylmorpholine-4-carbothioamide (1.0 mmol) and the target amine (1.1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add TEA (2.0 mmol). Stir for 5 minutes at room temperature.

  • Activation: Add EDC

    
    HCl (1.5 mmol) in one portion.
    
  • Reaction: Stir the mixture at room temperature (25°C) for 4–12 hours. Monitor by TLC/LCMS. (The thiourea spot will disappear; a more polar guanidine spot will appear).

    • Note: If reaction is sluggish, heat to 60°C.

  • Workup (Self-Validating): Dilute with Ethyl Acetate (50 mL). Wash with Water (3 x 20 mL) to remove the water-soluble urea byproduct and DMF. Wash with Brine (1 x 20 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients).
    
Protocol B: Mukaiyama Reagent Activation (For Hindered Amines)

Use this when the amine is unreactive (e.g., electron-deficient anilines).

Reagents:

  • N-phenylmorpholine-4-carbothioamide (1.0 equiv)

  • Target Amine (1.2 equiv)

  • 2-Chloro-1-methylpyridinium iodide (Mukaiyama’s Reagent) (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Solvent: THF or MeCN

Step-by-Step:

  • Activation: Dissolve the thiourea (1.0 mmol) in THF (5 mL). Add Mukaiyama’s reagent (1.2 mmol). Stir for 30 mins. A yellow precipitate (or suspension) of the activated intermediate often forms.

  • Coupling: Add the target amine (1.2 mmol) followed by TEA (2.5 mmol).

  • Reaction: Stir at room temperature for 2 hours. If the amine is highly hindered, reflux for 2 hours.

  • Workup: Evaporate volatiles. Redissolve in DCM. Wash with 1M NaOH (to remove pyridone byproduct) and water.

References
  • Molina, P., Alajarin, M., & Saez, J. (1982). "An Efficient Method for the Preparation of N,N′,N″-Trisubstituted Guanidines." Synthetic Communications. (Demonstrates the Iminophosphorane/Aza-Wittig route as a high-fidelity alternative).

  • Lipton, M. A., et al. (2009). "Mukaiyama's Reagent promoted guanylation of amines."[1] Synlett. (Establishes the Mukaiyama protocol for thiourea activation).

  • Ishikawa, T., et al. (2001). "Guanidine Synthesis via Chloroformamidinium Chlorides." Journal of the American Chemical Society. (Provides the baseline comparison for the chloride reagent's reactivity and instability).

  • Katritzky, A. R., et al. (2005). "Novel Synthesis of Guanidines." Journal of Organic Chemistry. (Reviews benzotriazole and other leaving groups as alternatives to chlorides).

Sources

Safety & Regulatory Compliance

Safety

N-phenylmorpholine-4-carboximidoyl chloride proper disposal procedures

This guide outlines the scientifically validated disposal procedures for N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5). Executive Safety Directive: N-phenylmorpholine-4-carboximidoyl chloride is an imidoy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal procedures for N-phenylmorpholine-4-carboximidoyl chloride (CAS: 30543-38-5).

Executive Safety Directive: N-phenylmorpholine-4-carboximidoyl chloride is an imidoyl chloride , a highly electrophilic species that reacts vigorously with water and nucleophiles to release hydrogen chloride (HCl) gas. It must never be disposed of directly in trash or down drains. It requires chemical quenching (stabilization) to convert the reactive chloride into a stable urea derivative before disposal.

Chemical Profile & Hazard Identification

Understanding the substrate's reactivity is the prerequisite for safe disposal.[1]

PropertySpecificationOperational Implication
Chemical Name N-phenylmorpholine-4-carboximidoyl chlorideTarget analyte for disposal.
CAS Number 30543-38-5Use for waste manifesting.
Functional Group Imidoyl Chloride (

)
Moisture Sensitive. Hydrolyzes to release HCl.
Hydrolysis Product N-phenylmorpholine-4-carboxamideThe stable, organic solid resulting from quenching.
Primary Hazards Corrosive (Skin/Eye), Respiratory IrritantRequires full acid-gas PPE (Fume hood, sash down).

Pre-Disposal Stabilization (Quenching Protocol)

Do not skip this step. You cannot hand off active imidoyl chlorides to waste contractors without declaring them as "Water Reactive," which significantly increases disposal costs and safety risks. The following protocol converts the active hazard into a stable organic waste stream.

The Bicarbonate Hydrolysis Method

This method buffers the generated HCl immediately, preventing the formation of acidic fumes.

Reagents Required:

  • Saturated Sodium Bicarbonate (

    
    ) solution (approx. 10% w/v).
    
  • Dichloromethane (DCM) or Ethyl Acetate (if the compound is solid and needs dissolving first).

  • Ice bath.

Step-by-Step Protocol:

  • Preparation:

    • Dissolve the N-phenylmorpholine-4-carboximidoyl chloride in a minimal amount of inert solvent (DCM or Ethyl Acetate) if it is not already in solution.

    • Prepare a beaker containing 1.5 molar equivalents of Saturated Sodium Bicarbonate solution relative to the chloride.

    • Place the bicarbonate beaker in an ice bath to control the exotherm.

  • Controlled Addition:

    • Slowly add the imidoyl chloride solution to the stirring bicarbonate solution dropwise.

    • Observation: You will see effervescence (

      
       release) as the HCl is neutralized.
      
    • Mechanism:[2] The water hydrolyzes the imidoyl chloride to N-phenylmorpholine-4-carboxamide , while the bicarbonate neutralizes the HCl byproduct.

  • Validation (The "Stop" Point):

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Check pH.[3] It should be neutral (pH 6-8). If acidic, add more bicarbonate.

    • Verify no further gas evolution occurs upon adding a drop of pure water.

  • Phase Separation (Optional but Recommended):

    • The organic layer (DCM/EtOAc) now contains the stable N-phenylmorpholine-4-carboxamide .

    • The aqueous layer contains harmless Sodium Chloride (NaCl).

Waste Segregation & Packaging

Once quenched, the material is no longer water-reactive, but it is still chemical waste.

Waste Stream ComponentClassificationLabeling Requirement
Quenched Organic Layer Halogenated Solvent Waste"Contains Dichloromethane, N-phenylmorpholine-4-carboxamide. pH Neutral."
Aqueous Layer Aqueous Chemical Waste"Aqueous solution with NaCl and trace organics. pH 7."
Solid Debris (Gloves/Towels) Contaminated Solid Waste"Contaminated with trace organic amides."

Critical Note: If you used Ethyl Acetate instead of DCM, the organic layer is Non-Halogenated Solvent Waste , which is cheaper to dispose of.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow from assessment to final disposal, ensuring no safety checks are missed.

DisposalWorkflow Start Start: N-phenylmorpholine-4- carboximidoyl chloride Waste Assessment 1. Safety Assessment (Fume Hood, Nitrile Gloves, Goggles) Start->Assessment Solubilization 2. Dissolve in Inert Solvent (DCM or EtOAc) Assessment->Solubilization Quenching 3. Quenching Reaction Slow addition to Sat. NaHCO3 (0°C) Solubilization->Quenching Reaction Chemical Transformation: Imidoyl Chloride -> Urea Derivative + CO2 + NaCl Quenching->Reaction Hydrolysis Check 4. Validation pH 6-8? No Gas Evolution? Reaction->Check Check->Quenching If Acidic/Reactive Segregation 5. Phase Separation Check->Segregation If Neutral/Stable LiquidWaste Liquid Waste Stream (Halogenated or Non-Halogenated) Segregation->LiquidWaste Organic Layer SolidWaste Solid Waste Stream (Contaminated PPE) Segregation->SolidWaste Debris

Caption: Operational workflow for the safe quenching and disposal of imidoyl chloride waste.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

  • Spill (Solid): Do not use water. Cover with dry lime, sand, or soda ash. Scoop into a container and treat as hazardous waste.

  • Spill (Liquid/Solution): Absorb with vermiculite or spill pads. Place in a fume hood to evaporate residual solvent, then seal.

  • Skin Contact: Immediate flushing with water for 15 minutes.[3] The chemical hydrolyzes on skin moisture to produce HCl, causing acid burns.

  • Inhalation: Move to fresh air immediately. Imidoyl chlorides are potent lachrymators.

References

  • Santa Cruz Biotechnology. N-phenylmorpholine-4-carboximidoyl chloride Product Data. Retrieved from

  • PubChem. N-phenylmorpholine-4-carboxamide (Hydrolysis Product) Compound Summary. Retrieved from

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Fisher Scientific. Safety Data Sheet Guidelines for Acid Chlorides. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenylmorpholine-4-carboximidoyl chloride
Reactant of Route 2
N-phenylmorpholine-4-carboximidoyl chloride
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